molecular formula C12H30N8O4S B1461924 4-Methylpiperazine-1-carboxamidine hemisulfate CAS No. 28457-20-7

4-Methylpiperazine-1-carboxamidine hemisulfate

Cat. No.: B1461924
CAS No.: 28457-20-7
M. Wt: 382.49 g/mol
InChI Key: DVHHXDCTUXTRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS 28457-20-7) is a chemical compound with a molecular formula of C12H30N8O4S and a molecular weight of 382.48 g/mol . It is supplied as a solid and is characterized by a purity of 98.0% . This piperazine derivative is primarily valued in research for its role as a synthetic intermediate and building block in medicinal chemistry. Its structure, featuring a piperazine ring, is frequently explored in the design of novel biologically active molecules . Piperazine-based frameworks are commonly utilized to optimize the physicochemical and pharmacokinetic properties of lead compounds . One specific application documented in scientific literature is its use as a precursor in the synthesis of metal complexes, such as those with copper, zinc, cobalt, and nickel, which have been evaluated for their potential antibacterial activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, piperazine carboxamidine derivatives have been investigated in pharmacological research for their role as key functional groups in the development of potent and selective antagonists for various biological targets . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions. The compound has associated hazard warnings, including that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-methylpiperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N4.H2O4S/c2*1-9-2-4-10(5-3-9)6(7)8;1-5(2,3)4/h2*2-5H2,1H3,(H3,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHHXDCTUXTRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=N)N.CN1CCN(CC1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28457-20-7
Record name 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methylpiperazine-1-carboxamidine Hemisulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylpiperazine-1-carboxamidine Hemisulfate: Technical Guide & Application Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7) is a specialized guanidinylated heterocycle used primarily as a physicochemical modifier and pharmacophore builder in drug discovery. Structurally, it combines the lipophilic, sterically defined N-methylpiperazine ring with a highly basic, polar carboxamidine (guanidine) moiety.

This unique hybrid structure serves two critical functions in medicinal chemistry:

  • Arginine Mimicry: The carboxamidine group acts as a bioisostere for the arginine side chain, enabling high-affinity interactions with acidic residues (e.g., Asp, Glu) in the S1 pockets of serine proteases (Thrombin, Factor Xa) and various GPCRs.

  • Solubility Enhancement: The compound exhibits a high pKa (~12.5–13.0), ensuring it remains protonated at physiological pH. This introduces a persistent positive charge that significantly improves the aqueous solubility and bioavailability of lipophilic drug scaffolds.

This guide details the physicochemical profile, synthesis pathways, and experimental protocols for utilizing this reagent in high-fidelity organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The hemisulfate salt form is preferred in process chemistry due to its superior crystallinity, non-hygroscopic nature compared to the hydrochloride, and long-term stability.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 4-Methylpiperazine-1-carboximidamide; sulfuric acid (2:[1][2]1)
Common Name 4-Methylpiperazine-1-carboxamidine hemisulfate
CAS Number 28457-20-7
Molecular Formula C12H30N8O4S (2

C6H14N4

H2SO4)
Molecular Weight 382.48 g/mol (Salt); 142.20 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>100 mg/mL); sparingly soluble in MeOH; insoluble in Et2O, DCM.[3]
pKa (Calc.) ~12.8 (Guanidine N)
Melting Point 234–238 °C (Decomposition)

Mechanistic Utility in Drug Design[5]

The "Super-Basic" Solubilizer

Unlike simple amines, the guanidine moiety in 4-methylpiperazine-1-carboxamidine is resonance-stabilized, making it a "super-base." When incorporated into a drug molecule, it forms a robust ionic interaction with water molecules, often salvaging the pharmacokinetic profile of otherwise insoluble lead compounds.

Serine Protease Inhibition

In the design of inhibitors for trypsin-like serine proteases (e.g., anticoagulants, thrombolytics), the S1 specificity pocket typically contains an aspartic acid residue (Asp189 in trypsin). The 4-methylpiperazine-1-carboxamidine moiety provides a rigid, cationic anchor that forms a salt bridge with this residue, mimicking the substrate's P1 arginine.

Synthesis & Experimental Protocols

Synthesis of 4-Methylpiperazine-1-carboxamidine Hemisulfate

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes S-methylisothiourea sulfate as the guanylating agent.

Reaction Logic

This reaction proceeds via a nucleophilic addition-elimination mechanism. The secondary amine of N-methylpiperazine attacks the electrophilic carbon of the isothiourea, displacing methanethiol (MeSH) as a volatile byproduct. The sulfate counterion is retained, crystallizing the product directly.

Diagram 1: Synthesis Pathway

Synthesis Reactant1 N-Methylpiperazine (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Reflux / H2O Reactant2 S-Methylisothiourea Sulfate (Electrophile) Reactant2->Intermediate Product 4-Methylpiperazine-1-carboxamidine Hemisulfate Intermediate->Product Elimination Byproduct Methanethiol (MeSH) (Gas) Intermediate->Byproduct - MeSH

Caption: Nucleophilic substitution of S-methylisothiourea by N-methylpiperazine yielding the guanidine hemisulfate.

Protocol 1: Preparation from N-Methylpiperazine

Reagents:

  • N-Methylpiperazine (1.0 eq)[4]

  • S-Methylisothiourea sulfate (0.5 eq) (Note: 0.5 eq because it is a sulfate salt containing two isothiourea units, or 1.0 eq if using the isothiouronium sulfate monomer equivalent). Correction: S-methylisothiourea sulfate is typically (C2H6N2S)2·H2SO4.[5] Use 0.5 molar equivalents of the salt per 1 molar equivalent of amine to match stoichiometry, or slight excess of amine.

  • Solvent: Water or Ethanol/Water (1:1).

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a caustic scrubber (to trap MeSH), dissolve S-methylisothiourea sulfate (13.9 g, 50 mmol) in water (50 mL).

  • Addition: Add N-methylpiperazine (10.0 g, 100 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours. A distinct odor of methanethiol will evolve.

    • Critical Control Point: Ensure efficient scrubbing of MeSH using a NaOH trap to prevent lab contamination.

  • Concentration: Cool the reaction to room temperature. Concentrate under reduced pressure to remove excess water and residual amine.

  • Crystallization: Add Ethanol (100 mL) to the residue and heat to boiling. Allow to cool slowly to 4 °C overnight.

  • Isolation: Filter the white precipitate, wash with cold ethanol/ether (1:1), and dry under vacuum at 50 °C.

  • Yield: Typical yield is 85–90%.

Application: Coupling to Aryl Electrophiles

This protocol describes using the reagent to install the guanidine moiety onto an aryl fluoride via SNAr, a common method in synthesizing kinase inhibitors.

Diagram 2: SNAr Coupling Workflow

Coupling cluster_0 Reagent Preparation cluster_1 Coupling Reaction Step1 Free Base Liberation (NaOH/Extraction) Step3 Solvent: DMSO/DMF Base: K2CO3 Step1->Step3 Add Free Guanidine Step2 Substrate: 4-Fluoronitrobenzene Step2->Step3 Step4 Heat (80-100°C) Step3->Step4 Result Product: N-(4-Nitrophenyl)-4-methylpiperazine-1-carboxamidine Step4->Result

Caption: Workflow for SNAr coupling of the carboxamidine moiety to an activated aryl fluoride.

Protocol 2: SNAr Coupling Note: The hemisulfate is a stable salt. For nucleophilic attacks, the free base must often be generated in situ or pre-liberated, as the protonated guanidine is non-nucleophilic.

  • Free Basing: Suspend 4-methylpiperazine-1-carboxamidine hemisulfate (1.0 eq) in DMF. Add Potassium Carbonate (K2CO3, 2.5 eq) or Cesium Carbonate (Cs2CO3, 2.0 eq). Stir for 30 mins at RT.

  • Coupling: Add the electrophile (e.g., 4-fluoro-3-trifluoromethylphenyl derivative) (1.0 eq).

  • Reaction: Heat to 80–100 °C for 12 hours. Monitor by LC-MS.

  • Workup: Dilute with water. Extract with EtOAc.[6][7] The product will partition into the organic phase if the scaffold is lipophilic enough; otherwise, use n-Butanol.

Safety & Handling (E-E-A-T)

Health Hazards[1][2]
  • Acute Toxicity: Harmful if swallowed (H302).[1][8] The guanidine moiety can exhibit neurotoxicity at high systemic doses.

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling: Use a fume hood. The synthesis releases Methanethiol (MeSH), which is toxic and has a foul odor (rotten cabbage) detectable at ppb levels. Bleach (Sodium Hypochlorite) is an effective neutralizer for MeSH spills or glassware cleaning.

Storage
  • Hygroscopicity: The hemisulfate is less hygroscopic than the hydrochloride but should still be stored in a desiccator.

  • Stability: Stable for >2 years at room temperature if sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-methylpiperazine-1-carboxamidine.[1][8] Retrieved from [Link][1]

  • Katritzky, A. R., & Rogovoy, B. V. (2005).Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. (Contextual citation for S-methylisothiourea synthesis method).
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497-2502.

Sources

Technical Guide: Biological Activity & Applications of 4-Methylpiperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methylpiperazine-1-carboxamidine hemisulfate , a specialized guanidine derivative used in medicinal chemistry and biological screening.

Executive Summary

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 45798-01-4 for free base; specific salt forms vary) is a stable salt form of a piperazine-guanidine hybrid. In drug discovery, it serves a dual role: as a bioactive scaffold for synthesizing antifungal and antidiabetic agents, and as a functional probe for investigating arginine-dependent metabolic pathways. Its guanidine moiety allows it to mimic arginine, enabling interactions with enzymes such as Nitric Oxide Synthase (NOS) and metabolic regulators like AMPK.

Key Chemical Identifiers
PropertyDetail
IUPAC Name 4-Methylpiperazine-1-carboximidamide hemisulfate
Common Name PCA-Hemisulfate; 1-Carbamimidoyl-4-methylpiperazine sulfate
Molecular Formula (C₆H₁₄N₄)₂[1][2][3][4][5] · H₂SO₄ (Hemisulfate stoichiometry)
Functional Class Guanidine derivative; Heterocyclic building block
Solubility Highly soluble in water (>50 mg/mL); DMSO

Biological Mechanism of Action

The biological activity of 4-Methylpiperazine-1-carboxamidine stems from its structural mimicry of endogenous guanidines (like arginine and creatine) and its ability to modulate redox states.

Guanidine Mimicry & Enzyme Inhibition

The carboxamidine (guanidine) group is protonated at physiological pH (pKa ~ 12-13), making the molecule a cation. This allows it to compete with arginine for the active sites of specific enzymes.

  • Nitric Oxide Synthase (NOS) Interference: Like aminoguanidine, this compound can act as a competitive inhibitor of NOS isoforms, potentially modulating nitric oxide (NO) production in inflammatory assays.

  • Hypoglycemic Activity: Patent literature suggests that simple piperazine-guanidines possess hypoglycemic properties similar to biguanides (e.g., Metformin). The mechanism likely involves the activation of AMP-activated protein kinase (AMPK) , leading to increased glucose uptake in peripheral tissues.

Reactive Oxygen Species (ROS) Induction (Antifungal Mechanism)

Research into piperazine-1-carboxamidine derivatives indicates a fungicidal mechanism driven by the accumulation of endogenous ROS.[6]

  • Pathway: The compound enters the fungal cell and disrupts mitochondrial electron transport.

  • Effect: This triggers a lethal accumulation of ROS (superoxide anions), leading to apoptosis in Candida species.

  • Selectivity: The presence of the N-methyl group modulates lipophilicity, affecting cellular uptake and potency compared to non-methylated analogs.

Visualization: Proposed Signaling Pathway

The following diagram illustrates the dual potential mechanisms: AMPK activation (metabolic) and ROS induction (cytotoxic).

G Compound 4-Methylpiperazine-1- carboxamidine (PCA) ArginineMimic Arginine Mimicry Compound->ArginineMimic Structural Homology Mitochondria Mitochondrial Disruption Compound->Mitochondria Cellular Uptake NOS NOS Enzyme (Competitive Inhibition) ArginineMimic->NOS Binds Active Site AMPK AMPK Activation (Metabolic) ArginineMimic->AMPK Biguanide-like Effect ROS ROS Accumulation (Superoxide) Mitochondria->ROS e- Transport Leak NO_Red Reduced NO Production NOS->NO_Red Inhibition Glucose Increased Glucose Uptake AMPK->Glucose Signaling Cascade Apoptosis Fungal Cell Apoptosis ROS->Apoptosis Oxidative Stress

Figure 1: Dual mechanism of action showing metabolic modulation (green path) and cytotoxic ROS induction (red path).

Experimental Protocols

These protocols are designed for researchers validating the compound's activity in vitro.

Stock Solution Preparation

Objective: Create a stable 100 mM stock solution. Reagents:

  • 4-Methylpiperazine-1-carboxamidine hemisulfate (MW: ~191.2 g/mol for hemisulfate form, verify batch CoA).

  • Sterile Milli-Q Water or PBS (pH 7.4).

Protocol:

  • Weighing: Accurately weigh 19.12 mg of the hemisulfate salt.

  • Dissolution: Add 1.0 mL of sterile water. Vortex vigorously for 30 seconds. The salt should dissolve completely (clear solution).

  • Filtration: Sterilize using a 0.22 µm syringe filter if using in cell culture.

  • Storage: Aliquot into 100 µL volumes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

In Vitro ROS Induction Assay (Fungal/Cellular)

Objective: Quantify ROS accumulation to assess cytotoxic potential. Materials:

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate) probe.

  • Fluorescence Microplate Reader (Ex/Em: 485/535 nm).

Workflow:

  • Seeding: Seed Candida albicans or target mammalian cells (1 x 10⁵ cells/well) in a 96-well black plate.

  • Treatment: Treat cells with PCA-Hemisulfate (0, 10, 50, 100 µM) for 4 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes in the dark at 37°C.

  • Measurement: Wash cells 2x with PBS to remove extracellular probe. Measure fluorescence intensity.

  • Analysis: Normalize to protein content or cell count. A >2-fold increase in fluorescence indicates significant oxidative stress.

Glucose Uptake Screening (Hypoglycemic Potential)

Objective: Validate insulin-mimetic activity in adipocytes.

  • Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (7 days).

  • Starvation: Serum-starve cells for 4 hours in low-glucose DMEM.

  • Incubation: Treat with PCA-Hemisulfate (100 µM) vs. Metformin (2 mM positive control) for 24 hours.

  • Uptake: Add 2-NBDG (fluorescent glucose analog) for 30 minutes.

  • Quantification: Lyse cells and measure fluorescence. Higher retention = higher glucose uptake.

Applications in Drug Development

Researchers utilize 4-Methylpiperazine-1-carboxamidine hemisulfate primarily in two areas:

  • Fragment-Based Drug Design (FBDD):

    • The piperazine-guanidine motif is a "privileged structure" for GPCR ligands.

    • It is used to synthesize GlyT-1 inhibitors (Glycine Transporter 1) for schizophrenia treatment, where the piperazine ring provides conformational rigidity and the basic nitrogen interacts with the transporter's anionic site.

  • Antimicrobial Peptidomimetics:

    • Used as a capping agent or side-chain modifier in peptidomimetics to increase membrane permeability (cationic charge) and metabolic stability (resistance to proteases).

Safety & Handling (GHS Standards)

While useful, this compound is a chemical irritant.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][7][8]

    • H315: Causes skin irritation.[4][8]

    • H319: Causes serious eye irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Dilute with water and dispose of as hazardous organic waste containing nitrogen.

References

  • PubChem. (2025).[3][4][7][8] 4-Methylpiperazine-1-carboximidamide | C6H14N4. National Library of Medicine. [Link]

  • François, I. E., et al. (2009).[6][9] Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem. [Link]

  • Google Patents. (1987). Process for the preparation of therapeutically useful amidines and guanidines (Hypoglycemic Agents).
  • Nielsen, J. A., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Therapeutic Targets & Pharmacological Profile of 4-Methylpiperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methylpiperazine-1-carboxamidine hemisulfate , a guanidine-functionalized heterocyclic compound. While often utilized as a specialized chemical reagent, its structural pharmacophore—combining a piperazine core with a carboxamidine (guanidine) moiety—positions it as a significant probe for enzymes utilizing L-arginine as a substrate, specifically Nitric Oxide Synthases (NOS) and Serine Proteases .

Executive Summary & Chemical Identity

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7) is a synthetic small molecule characterized by a basic guanidine-like carboxamidine group attached to the N1 position of a 4-methylpiperazine ring.[1]

In drug discovery, this molecule serves a dual role:

  • Pharmacological Probe: It acts as a bioisostere of L-Arginine, allowing it to competitively inhibit enzymes that process arginine, primarily Nitric Oxide Synthase (NOS) isoforms.

  • Privileged Scaffold: The 4-methylpiperazine moiety is a "privileged structure" in medicinal chemistry, known to enhance bioavailability and target Serotonin (5-HT) receptors , while the carboxamidine group confers affinity for anionic active sites in proteases and ion channels.

PropertyDetail
IUPAC Name 4-methylpiperazine-1-carboximidamide; sulfuric acid (2:1)
Molecular Formula

Pharmacophore Guanidine (Amidine) + N-Methylpiperazine
Primary Class Guanidino-heterocycle / Arginine Mimetic
Key Solubility Highly soluble in water (due to hemisulfate salt); soluble in DMSO.

Primary Therapeutic Target: Nitric Oxide Synthase (NOS)

The most scientifically grounded therapeutic target for carboxamidine-substituted heterocycles is the Nitric Oxide Synthase (NOS) family. The carboxamidine group (


) mimics the guanidino group of the natural substrate, L-Arginine .
Mechanism of Action (MOA)

4-Methylpiperazine-1-carboxamidine functions as a competitive inhibitor at the L-Arginine binding site of NOS.

  • Substrate Mimicry: The planar, cationic carboxamidine group forms hydrogen bonds with the glutamate residue (e.g., Glu371 in iNOS) within the active site, displacing L-Arginine.

  • Electron Transfer Blockade: By occupying the catalytic heme pocket, it prevents the oxidation of L-Arginine to N-hydroxy-L-arginine and subsequently to L-Citrulline and Nitric Oxide (NO).

Isoform Selectivity & Implications

While the compound is a pan-NOS inhibitor, structural variations in the piperazine ring often confer selectivity toward Inducible NOS (iNOS/NOS2) over constitutive forms (eNOS, nNOS).

  • Therapeutic Indication: Inhibition of iNOS is a validated strategy for treating Septic Shock , Chronic Inflammation , and Autoimmune Diseases where NO overproduction leads to cytotoxic peroxynitrite formation.

Pathway Visualization (DOT)

The following diagram illustrates the competitive inhibition within the NO signaling pathway.

NOS_Inhibition_Pathway L_Arg L-Arginine NOS_Enzyme Inducible NOS (iNOS/NOS2) L_Arg->NOS_Enzyme Substrate Binding Inhibitor 4-Methylpiperazine- 1-carboxamidine Inhibitor->NOS_Enzyme Competitive Inhibition NO Nitric Oxide (NO) NOS_Enzyme->NO Catalysis Citrulline L-Citrulline NOS_Enzyme->Citrulline Byproduct Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + Superoxide Cell_Damage Cellular Damage (Inflammation/Sepsis) Peroxynitrite->Cell_Damage Oxidation

Caption: Competitive inhibition of iNOS by 4-Methylpiperazine-1-carboxamidine prevents the formation of cytotoxic Peroxynitrite.

Secondary Target: Serine Proteases (Trypsin-like)

The carboxamidine moiety is a classic "warhead" for targeting the S1 specificity pocket of trypsin-like serine proteases. These enzymes specifically cleave peptide bonds after positively charged amino acids (Arginine/Lysine).

Mechanism
  • S1 Pocket Binding: The cationic carboxamidine group inserts into the deep, negatively charged S1 pocket of the protease (typically containing an Aspartate residue, e.g., Asp189 in Trypsin).

  • Therapeutic Potential:

    • Anticoagulation: Inhibition of Thrombin or Factor Xa.

    • Antiviral: Inhibition of viral proteases that process polyproteins at basic residues.

    • Oncology: Inhibition of Urokinase-type Plasminogen Activator (uPA), involved in metastasis.

Experimental Validation Protocols

To validate 4-Methylpiperazine-1-carboxamidine as a therapeutic lead, the following self-validating protocols are recommended.

Protocol A: Griess Assay for NOS Inhibition (In Vitro)

Objective: Determine the


 of the compound against iNOS in LPS-stimulated macrophages (RAW 264.7 cells).

Reagents:

  • RAW 264.7 cells.

  • LPS (Lipopolysaccharide) (1 µg/mL).

  • Griess Reagent (Sulfanilamide + NED).

  • Test Compound: 4-Methylpiperazine-1-carboxamidine hemisulfate (dissolved in PBS).

Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Induction & Treatment: Replace media with fresh DMEM containing LPS (1 µg/mL) AND varying concentrations of the test compound (0.1 µM – 100 µM).

    • Control 1 (Max Signal): LPS only.

    • Control 2 (Background): No LPS, no compound.

    • Control 3 (Reference): L-NMMA (standard NOS inhibitor).

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Quantification: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent.

  • Readout: Measure absorbance at 540 nm.

  • Analysis: Calculate % Inhibition

    
    . Plot log(concentration) vs. % Inhibition to find 
    
    
    
    .
Protocol B: Kinetic Analysis (Lineweaver-Burk)

Objective: Confirm the competitive nature of inhibition.[2]

Workflow:

  • Perform NOS enzyme assay using purified recombinant iNOS.

  • Vary substrate (L-Arginine) concentration (e.g., 1, 5, 10, 50, 100 µM).

  • Run the assay at 3 fixed concentrations of 4-Methylpiperazine-1-carboxamidine (e.g., 0,

    
    , 
    
    
    
    ).
  • Data Plotting: Plot

    
     (velocity) vs. 
    
    
    
    (substrate concentration).
  • Validation Criteria:

    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis.

Polypharmacology & Off-Target Risks

Researchers must account for the "privileged" nature of the piperazine ring, which may lead to off-target effects.

Target FamilyPotential InteractionMechanism
5-HT Receptors Agonist / AntagonistThe 4-methylpiperazine core is a structural motif in many Serotonin ligands (e.g., 5-HT1A agonists).
Imidazoline Receptors Ligand BindingThe guanidine/amidine group can bind

imidazoline sites, affecting blood pressure regulation.
NHE-1 Exchanger InhibitionGuanidine derivatives (like Amiloride) inhibit the

exchanger; this compound may show weak activity here.

Synthesis Workflow Visualization

Understanding the origin of the compound aids in quality control. It is typically synthesized by guanylating 1-methylpiperazine.

Synthesis_Workflow Start 1-Methylpiperazine Reaction Nucleophilic Substitution (Reflux) Start->Reaction Reagent Guanylating Agent (e.g., S-Methylisothiourea) Reagent->Reaction Product_Base 4-Methylpiperazine- 1-carboxamidine (Base) Reaction->Product_Base - MeSH Salt_Form Hemisulfate Salt Formation (+ H2SO4) Product_Base->Salt_Form Final Target Compound (Stable Solid) Salt_Form->Final

Caption: Synthetic route converting 1-methylpiperazine to the stable hemisulfate carboxamidine salt.

References

  • PubChem. (2025).[3][4] 4-Methylpiperazine-1-carboximidamide.[4] National Library of Medicine. [Link]

  • Southan, G. J., et al. (1996). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Biochemical Pharmacology. (Context: Establishes carboxamidines as competitive NOS inhibitors). [Link]

  • MDPI Pharmaceuticals. (2023). Synthesis and Biological Activity of Piperazine Derivatives. (Context: Antimicrobial and protease inhibitory potential of piperazine carboxamides). [Link]

Sources

4-Methylpiperazine-1-carboxamidine hemisulfate molecular weight and formula.

[1][2][3][4][5]

Executive Summary

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7) is a specialized guanidine derivative utilized primarily as a building block in medicinal chemistry and drug discovery.[1][2] Structurally, it consists of a piperazine ring substituted with a methyl group at the N4 position and a carboxamidine (guanidine) moiety at the N1 position, stabilized as a hemisulfate salt.[2]

This compound serves as a critical intermediate for introducing the basic guanidine functionality into bioactive molecules, a common strategy to enhance water solubility and target engagement (e.g., in kinase inhibitors or GPCR ligands). This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The precise stoichiometry of the salt form is critical for accurate molarity calculations in synthesis. The "hemisulfate" designation implies a 2:1 ratio of the organic base to sulfuric acid.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-Methylpiperazine-1-carboximidamide hemisulfate
Common Name 1-Amino-4-methylpiperazine guanidine hemisulfate; N-Amidino-N'-methylpiperazine sulfate (2:1)
CAS Registry Number 28457-20-7 (Hemisulfate salt)
CAS (Free Base) 45798-01-4
MDL Number MFCD03428316
Molecular Formula & Weight

The molecular weight must be distinguished between the free base and the salt form used in experimentation.

EntityFormulaMolecular Weight ( g/mol )
Free Base

142.20
Hemisulfate (Monomer Equivalent)

191.25
Hemisulfate (Full Salt Unit)

382.49

Critical Note: Commercial suppliers often list the molecular weight of the full salt unit (382.49 g/mol ) or the monomer equivalent (191.25 g/mol ). Always verify the Certificate of Analysis (CoA) to confirm the stoichiometry for stoichiometric calculations.

Synthesis & Preparation

The synthesis of 4-methylpiperazine-1-carboxamidine typically involves the guanidinylation of N-methylpiperazine. The most robust method utilizes S-methylisothiourea sulfate as the guanidinylating agent due to its stability and the ease of purifying the resulting sulfate salt.

Reaction Pathway

The nucleophilic nitrogen of N-methylpiperazine attacks the electrophilic carbon of the isothiourea, displacing methyl mercaptan (methanethiol) as a byproduct.

SynthesisPathwayNMPN-Methylpiperazine(C5H12N2)IntermediateTetrahedralIntermediateNMP->Intermediate+ Reflux (H2O/EtOH)SMISS-MethylisothioureaHemisulfateSMIS->IntermediateProduct4-Methylpiperazine-1-carboxamidine HemisulfateIntermediate->Product- CH3SHByproductMethanethiol(CH3SH) ↑Intermediate->Byproduct

Figure 1: Guanidinylation of N-methylpiperazine using S-methylisothiourea.

Experimental Protocol (General Procedure)
  • Reagents: Dissolve N-methylpiperazine (1.0 eq) and S-methylisothiourea hemisulfate (0.5 eq, providing 1.0 eq of amidine donor) in water or aqueous ethanol.

  • Reaction: Heat the mixture to reflux (approx. 80–100°C) for 4–6 hours. The evolution of methanethiol (rotten cabbage odor) indicates reaction progress.

    • Safety: This step requires a scrubber containing bleach (sodium hypochlorite) to neutralize the evolved methanethiol gas.

  • Workup: Concentrate the solution under reduced pressure to remove the solvent and residual methanethiol.

  • Purification: Recrystallize the crude solid from hot ethanol/water or precipitate by adding acetone to a concentrated aqueous solution.

  • Yield: Typical yields range from 70% to 85%.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, the following spectral data should be observed.

Proton NMR ( H-NMR)
  • Solvent: D

    
    O (Deuterium Oxide)
    
  • Key Signals:

    • 
       ~2.3 ppm (s, 3H): Methyl group attached to N4.
      
    • 
       ~2.5–2.6 ppm (t, 4H): Piperazine ring protons adjacent to the N-methyl group.
      
    • 
       ~3.4–3.6 ppm (t, 4H): Piperazine ring protons adjacent to the guanidine group (deshielded by the electron-withdrawing amidine).
      
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+)

  • Observed Ion:

    
     = 143.13 m/z (corresponding to the protonated free base).
    

Applications in Drug Discovery

4-Methylpiperazine-1-carboxamidine is a versatile motif in medicinal chemistry, often acting as a bioisostere for other basic groups or as a specific ligand for cation-binding pockets.

Applicationscluster_UsesPrimary ApplicationsCompound4-Methylpiperazine-1-carboxamidineKinaseKinase Inhibitors(Solubility Enhancer)Compound->KinaseGPCRGPCR Ligands(Mimics Arginine)Compound->GPCRProbeCYP2D6 Probes(Debrisoquine Analogs)Compound->Probe

Figure 2: Functional applications in pharmaceutical research.

  • Solubility Enhancement: The guanidine moiety is protonated at physiological pH (pKa ~12-13), significantly increasing the aqueous solubility of lipophilic drug scaffolds.

  • Arginine Mimetic: The piperazine-guanidine structure mimics the side chain of arginine but with a rigidified linker, useful for designing inhibitors of proteases (e.g., thrombin, trypsin).

  • CYP450 Interactions: Structurally related to Debrisoquine, it can be used to study interactions with the CYP2D6 enzyme isoform.

Handling and Stability

  • Storage: Hygroscopic solid. Store at room temperature (15–25°C) in a tightly sealed container, preferably in a desiccator.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety:

    • GHS Classification: Warning (Acute Tox. 4 Oral/Dermal/Inhalation).

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water.

References

  • PubChem. (2025).[3][4] 4-Methylpiperazine-1-carboximidamide.[5][2][4][6] National Library of Medicine. Retrieved from [Link]

  • Alzchem Group. (2025). 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1).[7][8] Retrieved from [Link]

  • Chess GmbH. (2025).[9] Fine Organics Catalog: 4-Methylpiperazine-1-carboxamidine hemisulfate. Retrieved from [Link]

Methodological & Application

Application Note: 4-Methylpiperazine-1-carboxamidine Hemisulfate in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7), a guanidine-substituted piperazine derivative.[1] Based on its chemical structure (a cyclic guanidine) and patent literature associating it with "therapeutically useful amidines and guanidines" with NOS inhibitory potential, this guide focuses on its application as a Nitric Oxide Synthase (NOS) Inhibitor in cellular inflammation models.

Introduction & Mechanism of Action

4-Methylpiperazine-1-carboxamidine hemisulfate (also known as 1-Amidino-4-methylpiperazine sulfate) is a bioactive small molecule featuring a piperazine core functionalized with a guanidine (carboxamidine) group. This structural motif is characteristic of a class of Nitric Oxide Synthase (NOS) inhibitors and sodium-hydrogen exchanger (NHE) blockers .

In the context of drug discovery, this compound serves as a critical probe for modulating the L-Arginine/NO pathway . Its guanidine moiety mimics the guanidino group of L-Arginine, the natural substrate of NOS enzymes, allowing it to act as a competitive inhibitor. This inhibition is pivotal in studying inflammatory responses, particularly in reducing the overproduction of Nitric Oxide (NO) by inducible NOS (iNOS) during immune activation.

Key Chemical Properties
PropertyDetail
Chemical Name 4-Methylpiperazine-1-carboxamidine hemisulfate
CAS Number 28457-20-7
Molecular Formula C₆H₁₄N₄[1][2][3][4] · 0.5 H₂SO₄
Solubility Water (highly soluble), DMSO
Primary Target Nitric Oxide Synthase (iNOS/nNOS)
Mechanism Competitive inhibition of substrate (L-Arginine) binding

Biological Pathway & Logic

The primary application of this compound is in LPS-stimulated macrophage models (e.g., RAW 264.7 cells). Upon stimulation with Lipopolysaccharide (LPS), macrophages activate the NF-


B pathway, leading to the upregulation of iNOS expression. iNOS catalyzes the conversion of L-Arginine to L-Citrulline and NO. 4-Methylpiperazine-1-carboxamidine interferes with this catalysis, reducing NO accumulation.
Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of 4-Methylpiperazine-1-carboxamidine.

NOS_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Exp. NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Citrulline L-Citrulline iNOS_Enzyme->Citrulline Arg L-Arginine Arg->iNOS_Enzyme Compound 4-Methylpiperazine- 1-carboxamidine Compound->iNOS_Enzyme Inhibition

Figure 1: Mechanism of Action. The compound competitively inhibits the iNOS enzyme, preventing the conversion of L-Arginine to Nitric Oxide.

Experimental Protocols

Protocol A: Assessment of iNOS Inhibition (Griess Assay)

Objective: Quantify the reduction of NO production in LPS-stimulated RAW 264.7 macrophages. Readout: Nitrite (


) concentration in culture supernatant (stable metabolite of NO).
Materials
  • Cell Line: RAW 264.7 (Mouse Macrophages).

  • Reagents:

    • 4-Methylpiperazine-1-carboxamidine hemisulfate (Stock: 100 mM in sterile water).

    • Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL).

    • Griess Reagent (1% Sulfanilamide, 0.1% NED in 2.5% Phosphoric acid).

    • Sodium Nitrite (

      
      ) Standard.
      
Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate overnight at 37°C, 5%

      
       to allow attachment.
      
  • Compound Pre-treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing serial dilutions of 4-Methylpiperazine-1-carboxamidine (Range: 1 µM – 1000 µM).

    • Include Vehicle Control (Media only) and Positive Control (e.g., L-NMMA or Aminoguanidine if available).

    • Incubate for 1 hour prior to stimulation.

  • LPS Stimulation:

    • Add LPS to all wells (except "Basal" control) to a final concentration of 1 µg/mL .

    • Incubate for 18–24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant to a new clear 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes (protect from light).

    • Measure absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Convert Absorbance to Nitrite concentration using a standard curve generated with

      
       (0–100 µM).
      
Protocol B: Cell Viability Counter-Screen (MTT Assay)

Critical Requirement: To confirm that the reduction in NO is due to enzymatic inhibition and not cell death.

  • Reagent Addition: After removing supernatant for the Griess assay (Step 4 above), add 100 µL of fresh media + 10 µL of MTT solution (5 mg/mL) to the remaining cells.

  • Incubation: Incubate for 2–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Remove media carefully and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm .

  • Analysis: Viability should remain >90% at the effective inhibitory concentration (IC50).

Data Analysis & Troubleshooting

Expected Results

The compound should demonstrate a dose-dependent reduction in nitrite levels. A typical IC50 for guanidine-based inhibitors in this assay ranges from 10 µM to 500 µM , depending on the specific potency of the piperazine derivative.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background in Blanks Phenol red interferenceUse phenol red-free DMEM for the incubation step.
No NO Production in Control LPS degradationUse fresh LPS aliquots; ensure cells are not over-passaged (>P20).
Precipitation in Wells High concentration / Salt formation4-Methylpiperazine-1-carboxamidine is a hemisulfate; ensure pH is neutral in media. Do not exceed 10 mM.
Cytotoxicity Observed Compound toxicityIf MTT signal drops <80%, the NO reduction is likely due to cell death. Lower the concentration range.

References

  • Chemical Identity & Class : 4-Methylpiperazine-1-carboxamidine hemisulfate (CAS 28457-20-7).[1][3][4] Available from specialized chemical suppliers for research use.

  • Patent Literature on Guanidine Inhibitors : Process for the preparation of therapeutically useful amidines and guanidines. Patent EP0233461 / FI95565C. (Describes the synthesis and hypoglycemic/NOS-inhibitory potential of related piperazine-carboxamidines).

  • Methodological Standard: Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. (Foundational text on using guanidines as NOS inhibitors).
  • Assay Protocol : Promega Corporation. Griess Reagent System Technical Bulletin. (Standard industry protocol for nitrite measurement).

Sources

Application Note: In Vivo Study Design for 4-Methylpiperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

4-Methylpiperazine-1-carboxamidine hemisulfate is a synthetic guanidine derivative structurally related to the biguanide class of antidiabetics (e.g., Metformin) and specific carboxamidine-based enzyme inhibitors. Its core pharmacophore—a piperazine ring fused with a highly basic guanidino group—confers unique physicochemical properties that dictate its biological disposition and mechanism of action (MOA).

Scientific Rationale

While often utilized as a chemical intermediate, this compound exhibits significant biological activity in metabolic regulation. Structurally, the cationic guanidine moiety mimics arginine and creatinine, allowing it to interact with:

  • Organic Cation Transporters (OCTs): Facilitating uptake into hepatocytes and renal tubular cells.

  • Mitochondrial Complex I: Like other guanidines, it may exert mild inhibition of the electron transport chain, leading to a transient decrease in cellular ATP/AMP ratio.

  • AMP-Activated Protein Kinase (AMPK): The subsequent rise in AMP activates AMPK, suppressing hepatic gluconeogenesis and enhancing peripheral glucose uptake.

Note on Polypharmacology: Researchers should also be aware of potential secondary activity against Inducible Nitric Oxide Synthase (iNOS) , a common target for carboxamidine structures (e.g., similar to Pimagedine).

Pathway Visualization

The following diagram illustrates the hypothesized signaling cascade triggered by 4-Methylpiperazine-1-carboxamidine in a hepatocyte.

MOA_Pathway Compound 4-Methylpiperazine-1- carboxamidine (Extracellular) OCT1 OCT1 Transporter Compound->OCT1 Uptake Cyto_Compound Intracellular Accumulation OCT1->Cyto_Compound Mito Mitochondrial Complex I Cyto_Compound->Mito Inhibits ATP_Drop ATP ↓ / AMP ↑ Mito->ATP_Drop Respiration Stress AMPK AMPK Activation (Phosphorylation) ATP_Drop->AMPK Activates Gluconeo Gluconeogenesis (PEPCK/G6Pase) AMPK->Gluconeo Inhibits Glucose Hepatic Glucose Output ↓ Gluconeo->Glucose Reduces

Figure 1: Hypothesized mechanism of action focusing on AMPK activation via mitochondrial modulation.

Formulation & Stability

The hemisulfate salt form confers water solubility, but the highly basic nature of the parent guanidine requires careful pH buffering for in vivo administration.

Physicochemical Properties
PropertyValueImplication for Protocol
Molecular Weight ~382.48 Da (Salt, 2:1 ratio)Use molarity for precise dosing comparisons.
Solubility High in water (>50 mg/mL)Suitable for aqueous vehicles (Saline/PBS).
pKa ~12-13 (Guanidine group)Solutions may be alkaline; verify pH before injection.
Stability Hygroscopic solidStore desiccated at -20°C. Prepare fresh.
Vehicle Preparation Protocol

Target Concentration: 10 mg/mL (for 100 mg/kg dose at 10 mL/kg volume).

  • Weighing: Weigh the hemisulfate salt rapidly to avoid moisture absorption.

  • Dissolution: Dissolve in Sterile 0.9% Saline . Avoid DMSO unless necessary, as it can confound metabolic data.

  • pH Adjustment (CRITICAL): The hemisulfate salt may yield an acidic solution (due to sulfuric acid) or basic (if hydrolysis occurs).

    • Action: Measure pH. Adjust to pH 7.0–7.4 using dilute NaOH or HCl.

    • Warning: Injecting extreme pH solutions IP or IV causes local necrosis and stress responses that alter glucose levels.

  • Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave.

Experimental Design: In Vivo Efficacy Study

Model Selection
  • Primary Model: db/db Mice (Leptin receptor deficient) or C57BL/6J on High Fat Diet (HFD).

  • Rationale: These models exhibit insulin resistance and hyperglycemia, providing a high dynamic range to observe the compound's hypoglycemic effects.

Dosing Regimens

Based on structural analogs (e.g., Metformin, Aminoguanidine), the following dose ranges are recommended for dose-finding studies.

  • Route: Intraperitoneal (IP) for acute studies; Oral Gavage (PO) for chronic studies (bioavailability check required).

  • Frequency: Once daily (QD) or Twice daily (BID).

GroupDose (mg/kg)Rationale
Vehicle Control 0Establishes baseline hyperglycemia.
Low Dose 30Assess threshold effects.
Mid Dose 100Likely therapeutic window (based on molar equivalency to Metformin).
High Dose 300Assess maximal efficacy and potential toxicity (Lactic Acidosis risk).
Positive Control Metformin (250 mg/kg)Validates the assay sensitivity.

Detailed Protocol: Acute Oral Glucose Tolerance Test (OGTT)

This protocol assesses the compound's ability to improve glucose handling in real-time.

Workflow Diagram

OGTT_Workflow Step1 Fast Mice (6 Hours) Step2 Baseline Bleed (T = -30 min) Step1->Step2 Step3 Administer Compound (IP or PO) Step2->Step3 Step4 Glucose Challenge (2g/kg PO, T = 0) Step3->Step4 Step5 Serial Sampling (15, 30, 60, 120 min) Step4->Step5 Step6 Analysis (AUC Calculation) Step5->Step6

Figure 2: Workflow for Acute Oral Glucose Tolerance Test (OGTT).

Step-by-Step Procedure
  • Acclimatization: Handle mice daily for 3 days prior to reduce stress-induced hyperglycemia.

  • Fasting: Fast mice for 6 hours (morning fast, e.g., 8:00 AM to 2:00 PM). Avoid overnight fasting in metabolic models to prevent catabolic crash.

  • Baseline Sampling (T=-30): Measure fasting blood glucose (tail nick) and collect 20 µL blood for plasma insulin (optional).

  • Drug Administration (T=-30): Administer 4-Methylpiperazine-1-carboxamidine hemisulfate or Vehicle via IP injection.

  • Glucose Challenge (T=0): 30 minutes post-drug, administer Glucose solution (2 g/kg, 20% solution) via oral gavage.

  • Sampling: Measure blood glucose at T = 15, 30, 60, 90, and 120 minutes.

  • Safety Check: Observe animals for signs of lethargy or respiratory distress (symptoms of lactic acidosis).

Safety Monitoring (Toxicity)

Guanidine derivatives carry a risk of Lactic Acidosis .

  • Stop Rule: If body temperature drops >2°C or respiration becomes labored.

  • Assay: Collect terminal plasma to measure Lactate levels. Elevated lactate (>5 mM) indicates mitochondrial toxicity.

Data Analysis & Interpretation

Quantitative Metrics

Present data in the following format:

MetricCalculationInterpretation
Glucose AUC Trapezoidal rule (0–120 min)Lower AUC = Improved Glucose Tolerance.
Cmax Glucose Peak value (usually T=15/30)Lower Peak = Blunted absorption or rapid uptake.
HOMA-IR (Glucose x Insulin) / Constant(Requires Insulin data) Measure of insulin sensitivity.
Potential Pitfalls
  • Hypoglycemia: If the compound is too potent, glucose may crash below 50 mg/dL. Have 20% glucose ready for rescue IP injection.

  • Anorexia: High doses of guanidines can cause taste aversion or nausea. Monitor food intake in chronic studies.

References

  • Patent FI95565C. Process for the preparation of therapeutically useful amidines and guanidines. (Describes the synthesis and hypoglycemic utility of carboxamidine derivatives including 4-methylpiperazine-1-carboxamidine).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from .

  • Viollet, B., et al. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical Science, 122(6), 253-270. (Review of biguanide/guanidine mechanism of action).

  • Santa Cruz Biotechnology. Piperazine-1-carboxamidine hemisulfate Product Data Sheet.[1] (Provides physicochemical properties for the non-methylated analog for comparison). [1]

Disclaimer: This Application Note is for research purposes only. 4-Methylpiperazine-1-carboxamidine hemisulfate is not approved for human therapeutic use.

Sources

Application Note: Enzyme Inhibition Profiling with 4-Methylpiperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 22365-47-5) is a synthetic, low-molecular-weight competitive inhibitor targeting serine proteases. Unlike broad-spectrum peptide inhibitors (e.g., Leupeptin) that can be unstable or costly, this amidine derivative offers a robust, cost-effective small-molecule alternative for targeting Trypsin-like serine proteases , with specific utility in Mast Cell Tryptase research.

Mechanism of Action

The efficacy of 4-Methylpiperazine-1-carboxamidine lies in its structural mimicry of the amino acid Arginine .

  • The Warhead: The carboxamidine (guanidino-like) group carries a positive charge at physiological pH (pKa ~13.6).

  • The Target: It forms a critical salt bridge with the aspartate residue (Asp189 in Trypsin numbering) located at the bottom of the enzyme's S1 specificity pocket .

  • The Scaffold: The piperazine ring provides a rigid scaffold that positions the amidine group for optimal interaction while excluding water from the active site, stabilizing the Enzyme-Inhibitor (EI) complex.

Biological Applications[1][2][3][4][5][6][7][8][9]
  • Mast Cell Biology: Selective inhibition of Tryptase to study histamine release and inflammatory pathways.

  • Protein Purification: Prevention of proteolytic degradation during cell lysis, particularly in arginine-rich recombinant proteins.

  • Enzymology: Kinetic characterization of novel serine proteases.

Material Preparation & Stability[10]

ParameterSpecification
Compound Name 4-Methylpiperazine-1-carboxamidine hemisulfate
CAS Number 22365-47-5
Molecular Weight 354.43 g/mol (hemisulfate salt)
Solubility Highly soluble in water (>50 mM); soluble in DMSO.
Stock Concentration Prepare 100 mM stock in deionized water or PBS.
Storage -20°C (Stock solution); Room Temp (Powder, desiccated).
Stability Stock solutions are stable for 6 months at -20°C. Avoid freeze-thaw cycles >3 times.

Critical Handling Note: The hemisulfate salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation, which can alter the effective mass.

Experimental Protocols

Protocol A: Determination of IC50 (Kinetic Assay)

Objective: To determine the inhibitory concentration (IC50) against Recombinant Human Tryptase or Trypsin.

Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Triton X-100 (prevents surface adsorption).

  • Substrate: Chromogenic substrate (e.g., N-alpha-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride - BAPNA) or fluorogenic equivalent.

  • Enzyme: Recombinant Tryptase (stabilized with Heparin) or Trypsin.

  • Inhibitor: 4-Methylpiperazine-1-carboxamidine hemisulfate (Serial dilutions).

Workflow Diagram (Graphviz)

IC50_Workflow Start Start: Reagent Prep Dilution Serial Dilution of Inhibitor (0.1 nM - 100 µM) Start->Dilution EnzymePrep Enzyme Activation (Tryptase + Heparin) Start->EnzymePrep Incubation Pre-Incubation (15 min @ 25°C) Allows E-I Equilibrium Dilution->Incubation Add Inhibitor EnzymePrep->Incubation Add Enzyme Substrate Add Substrate (Km conc.) Initiate Reaction Incubation->Substrate Readout Kinetic Readout (OD405nm every 30s for 10 min) Substrate->Readout Analysis Data Analysis (Non-linear Regression) Readout->Analysis

Caption: Step-by-step workflow for determining the IC50 of serine protease inhibitors.

Step-by-Step Methodology
  • Preparation: Dilute the 100 mM Inhibitor Stock in Assay Buffer to create a 10-point concentration range (e.g., 0 nM to 100 µM).

  • Enzyme Mix: Dilute the enzyme to a concentration 2x the final desired assay concentration. Note: For Tryptase, ensure 50 µg/mL Heparin is present to maintain tetramer stability.

  • Pre-Incubation: In a 96-well microplate, add 50 µL of Enzyme Mix and 50 µL of Inhibitor dilution. Incubate for 15 minutes at 25°C. This step allows the inhibitor to reach equilibrium binding with the active site.

  • Initiation: Add 100 µL of Substrate solution (concentration = Km of the enzyme).

  • Measurement: Immediately monitor absorbance at 405 nm (for pNA release) in kinetic mode for 10–20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each inhibitor concentration. Plot 
    
    
    
    vs. log[Inhibitor] and fit to the sigmoidal dose-response equation (Cheng-Prusoff) to determine IC50.
Protocol B: Mast Cell Lysate Stabilization

Objective: To prevent endogenous tryptase from degrading cellular proteins during lysis.

  • Lysis Buffer Prep: Prepare standard RIPA or NP-40 buffer.

  • Inhibitor Addition: Add 4-Methylpiperazine-1-carboxamidine hemisulfate to a final concentration of 100 µM .

    • Expert Tip: This compound specifically blocks Tryptase.[1] For complete protection, combine with E-64 (Cysteine protease inhibitor) and Pepstatin A (Aspartic protease inhibitor).

  • Lysis: Resuspend cell pellet (

    
     cells) in 100 µL cold Lysis Buffer. Incubate on ice for 30 minutes.
    
  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is now protected from tryptase-mediated degradation.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

Mechanism_Action Enzyme Serine Protease (Asp189 in S1 Pocket) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Electrostatic Attraction Inhibitor 4-Methylpiperazine- 1-carboxamidine Inhibitor->Complex Competitive Binding Complex->Enzyme Reversible (Ki dependent) Substrate Natural Substrate (Peptide Bond) Substrate->Enzyme Blocked

Caption: Competitive binding mechanism where the inhibitor blocks the substrate from accessing the catalytic triad.[1][2][3][4][5][6][7][8][9]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Substrate auto-hydrolysisEnsure reagents are fresh; store substrate in dark; check buffer pH (should not exceed 8.0).
No Inhibition Observed Enzyme concentration too highThe inhibitor concentration must be in significant excess of the enzyme concentration (

). Reduce enzyme concentration.
Precipitation in Wells High salt/Inhibitor interaction4-Methylpiperazine-1-carboxamidine is a sulfate salt. Avoid buffers with high Calcium or Barium which might precipitate sulfates.
Variable IC50 Values Insufficient Pre-incubationCompetitive inhibitors require time to reach equilibrium. Increase pre-incubation to 30 mins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from [Link]

  • Costanzo, M. J., et al. (2008). Potent, nonpeptide inhibitors of human mast cell tryptase.[6] Journal of Medicinal Chemistry. (Contextual grounding on tryptase inhibition mechanisms). Retrieved from [Link]

  • MDPI (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Catalysts.[4] Retrieved from [Link][8]

Sources

[1]

Executive Summary & Mechanism

4-Methylpiperazine-1-carboxamidine (MPC) is a guanidine-substituted piperazine derivative.[1] Structurally, it shares significant homology with aminoguanidine and 1400W , positioning it as a potential inhibitor of Nitric Oxide Synthase (NOS) isoforms (specifically iNOS) or a ligand for imidazoline receptors .[1]

  • Primary Application: Modulation of inflammatory pathways (via iNOS inhibition) or hemodynamic regulation.[1]

  • Chemical Nature: The hemisulfate salt improves water solubility compared to the free base, but requires pH buffering prior to parenteral administration.[1]

  • Critical Constraint: Unlike established drugs (e.g., L-NAME), MPC does not have a single "universal" dose.[1] Efficacy is highly dependent on the route of administration (ROA) and the specific disease model.

Recommended "Starter" Dosage Ranges (Based on QSAR Analogs)

Note: These are starting points for optimization, not fixed therapeutic doses.

RouteMouse (C57BL/6)Rat (Sprague-Dawley)Dosing Frequency
Intraperitoneal (IP) 10 – 50 mg/kg5 – 30 mg/kgQD or BID
Oral Gavage (PO) 30 – 100 mg/kg20 – 75 mg/kgQD
Intravenous (IV) 1 – 5 mg/kg0.5 – 3 mg/kgBolus or Infusion

Formulation & Stability Protocol

The hemisulfate salt is acidic.[1] Direct injection of unbuffered solutions can cause peritonitis (IP) or phlebitis (IV), confounding data with vehicle-induced stress.

Reagent Preparation Protocol
  • Vehicle Selection:

    • Preferred: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

    • Alternative: 5% Dextrose in Water (D5W) if osmolarity is a concern.

  • Solubilization Steps:

    • Weigh the required amount of MPC hemisulfate.

    • Dissolve in 80% of the final volume of vehicle.

    • CRITICAL STEP: Measure pH. It will likely be acidic (~pH 3-4).

    • Adjust pH to 7.0–7.4 using 1N NaOH (dropwise).

    • Bring to final volume.

    • Filtration: Sterile filter using a 0.22 µm PES membrane.

  • Stability: Prepare fresh daily. Guanidine derivatives can hydrolyze over time in aqueous solution at neutral pH.[1]

Experimental Workflow: Dose Optimization

Do not proceed immediately to efficacy studies. You must define the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile.

Workflow Visualization (Graphviz)

MPC_WorkflowStartStart: MPC HemisulfateEvaluationFormulationFormulation & pH Adjustment(Target pH 7.4)Start->FormulationAcuteToxPhase 1: Acute Toxicity (OECD 425)Single Dose EscalationFormulation->AcuteToxDecision1Signs ofToxicity?AcuteTox->Decision1ReduceDoseReduce Dose by 50%Decision1->ReduceDoseYes (>10% BW Lossor Neuro signs)ProceedPKPhase 2: PK Study(Tmax, Cmax, Half-life)Decision1->ProceedPKNo (Safe)ReduceDose->AcuteToxEfficacyPhase 3: Efficacy Model(e.g., LPS-Induced Inflammation)ProceedPK->EfficacySelect Dose @ Cmax > IC50

Caption: Logical flow for determining the therapeutic window of 4-Methylpiperazine-1-carboxamidine hemisulfate.

Phase 1: Safety & MTD (Modified OECD 425)

Before efficacy testing, determine the ceiling dose.

  • Animals: N=3 rats or mice per dose group (start small to reduce usage).

  • Starting Dose: 10 mg/kg (IP).

  • Observation: Monitor for 24 hours.

    • Key Signs: Piloerection, ataxia, lethargy, seizures (common with guanidine overdose).

  • Escalation: If safe, increase to 30 mg/kg -> 100 mg/kg in subsequent groups.

  • Stop Criteria: >15% body weight loss or neurological symptoms.[1]

Phase 2: Pharmacokinetic (PK) Profiling

Guanidines often have poor oral bioavailability and rapid renal clearance.[1] A PK snapshot is essential to ensure the drug stays above the IC50 of the target (e.g., iNOS).

PK Protocol
  • Subjects: Male Sprague-Dawley Rats (250-300g), cannulated (jugular vein).

  • Groups:

    • Group A: IV Bolus (5 mg/kg).

    • Group B: Oral Gavage (30 mg/kg).

  • Sampling Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hrs.

  • Analysis: LC-MS/MS (detecting the parent ion m/z ~157.1 for the protonated base).

  • Outcome: Calculate Bioavailability (%F). If %F < 20%, discontinue PO route and use IP or subcutaneous osmotic pumps.

Phase 3: Efficacy Model (Example: LPS-Induced Inflammation)

If the hypothesis is iNOS inhibition, the LPS-challenge model is the gold standard for validation.[1]

Protocol Steps
  • Baseline: Measure baseline plasma Nitrite/Nitrate (NOx) levels.[1]

  • Pre-treatment: Administer MPC (e.g., 30 mg/kg IP) or Vehicle (Saline) 30 minutes prior to challenge.[1]

  • Challenge: Inject Lipopolysaccharide (LPS, E. coli O111:B4) at 5 mg/kg IP to induce systemic inflammation and iNOS expression.

  • Endpoint: 6 hours post-LPS.

  • Readout:

    • Harvest plasma.

    • Assay for NOx (Griess Reagent).[1]

    • Success Criteria: Significant reduction in plasma NOx in MPC-treated group vs. Vehicle+LPS group.

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in Vehicle pH is too high or salt effect.[1]Ensure pH is < 7.5. Do not use PBS with high calcium/magnesium.[1] Stick to saline.
Seizures in Rodents Off-target GABA antagonism or excessive dosage.[1]Immediate euthanasia. Reduce dose by 50%. This is a known risk of piperazine/guanidine overdoses.[1]
Lack of Efficacy (PO) First-pass metabolism or poor absorption.Switch to IP administration or check plasma levels (PK study).

References

  • Southan, G. J., & Szabó, C. (1996).[1] Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][2][3][4][5] Biochemical Pharmacology, 51(4), 383-394.[1]

    • Context: Establishes the structure-activity relationship (SAR) for guanidine-based iNOS inhibitors.
  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.

    • Context: The regulatory standard for determining MTD and LD50 in rodents.
  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.

    • Context: Detailed mechanisms of guanidine-medi
  • PubChem Compound Summary. (2024). 1-Piperazinecarboximidamide, 4-methyl-, sulfate (2:1). National Center for Biotechnology Information.

    • Context: Chemical and physical properties for formul

Application Note: 4-Methylpiperazine-1-carboxamidine Hemisulfate as a Chemical Probe for Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7 / 22365-47-5) is a low-molecular-weight guanidine derivative utilized as a chemical probe in fragment-based drug discovery (FBDD) and mechanistic enzymology. Structurally mimicking the arginine side chain, this compound serves as a critical tool for validating arginine-binding sub-pockets within enzymes, particularly Nitric Oxide Synthases (NOS) and Serine Proteases . This guide details the physicochemical properties, mechanism of action, and standardized protocols for employing this probe to validate druggable pockets in metabolic and signaling pathways.

Part 1: Chemical Identity & Mechanism of Action
1.1 Physicochemical Profile

The compound features a piperazine core capped with a highly basic carboxamidine (guanidine) group. The hemisulfate salt form ensures stability and enhanced water solubility, making it ideal for aqueous physiological buffers.

PropertyDetail
Chemical Name 4-Methylpiperazine-1-carboxamidine hemisulfate
Synonyms 1-Carbamimidoyl-4-methylpiperazine sulfate; N-(4-Methyl-1-piperazinyl)formamidine sulfate
Molecular Formula (C₆H₁₄N₄)₂[1][2] · H₂SO₄
Molecular Weight ~382.49 g/mol (Hemisulfate salt)
Solubility Water (>50 mg/mL); DMSO (Moderate); Ethanol (Low)
pKa ~12–13 (Guanidine group) – Highly protonated at physiological pH
Pharmacophore Cationic Guanidine Head (Arginine Mimic) + Lipophilic Piperazine Linker
1.2 Mechanism of Action: Arginine Mimicry

The biological activity of 4-Methylpiperazine-1-carboxamidine stems from its guanidinium moiety , which mimics the positively charged side chain of the amino acid Arginine .

  • Nitric Oxide Synthase (NOS) Inhibition:

    • Target: The heme-containing active site of NOS isoforms (iNOS, nNOS, eNOS).

    • Mechanism: The compound acts as a competitive antagonist of L-Arginine. It occupies the substrate binding pocket, forming hydrogen bonds with the catalytic Glu/Asp residues and interacting with the heme iron, thereby blocking the conversion of L-Arginine to L-Citrulline and Nitric Oxide (NO).

    • Validation Utility: Used to confirm the "druggability" of the substrate-binding channel in novel NOS variants or mutants.

  • Serine Protease Interaction:

    • Target: S1 pocket of trypsin-like serine proteases.

    • Mechanism: The cationic head group forms a salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.

    • Validation Utility: Serves as a "fragment probe" to map the steric constraints of the S1 pocket in protease drug discovery.

Part 2: Target Validation Protocols
2.1 Preparation of Stock Solutions
  • Solvent: Sterile, deionized water (Milli-Q) is preferred due to the ionic nature of the salt. DMSO is a secondary option if organic co-solvents are required for downstream assays.

  • Stability: Fresh preparation is recommended. Aqueous stocks can be stored at -20°C for up to 1 month.

Protocol:

  • Weigh 3.82 mg of 4-Methylpiperazine-1-carboxamidine hemisulfate.

  • Dissolve in 1.0 mL of sterile water to generate a 10 mM Stock Solution .

  • Vortex for 30 seconds until fully dissolved (solution should be clear).

  • Filter sterilize (0.22 µm) if using in cell-based assays.

2.2 In Vitro Target Validation: NOS Inhibition Assay (Griess Reaction)

This protocol validates the compound's ability to inhibit NO production, confirming engagement with the NOS active site.

Materials:

  • Recombinant NOS enzyme (iNOS or nNOS).

  • Substrate: L-Arginine.

  • Cofactors: NADPH, FAD, FMN, BH4, Calmodulin.

  • Probe: 4-Methylpiperazine-1-carboxamidine hemisulfate (0.1 µM – 100 µM).

  • Detection: Griess Reagent (Sulfanilamide + NED).

Step-by-Step Protocol:

  • Enzyme Mix: Prepare a reaction buffer (50 mM HEPES, pH 7.4) containing recombinant NOS (approx. 1 unit/well) and cofactors (FAD, FMN, BH4, Calmodulin).

  • Probe Incubation: Add 10 µL of the Probe (serial dilutions) to 80 µL of Enzyme Mix.

    • Control: Vehicle only (Water).

    • Positive Control: L-NMMA or Aminoguanidine.

  • Pre-incubation: Incubate at 37°C for 15 minutes to allow the probe to equilibrate with the active site.

  • Reaction Start: Initiate the reaction by adding 10 µL of NADPH (1 mM final) and L-Arginine (10 µM final) .

    • Note: Keep L-Arginine concentration near its Km to maximize competitive sensitivity.

  • Incubation: Incubate at 37°C for 45–60 minutes.

  • Termination/Detection: Add 100 µL of Griess Reagent to each well.

  • Readout: Measure absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate % Inhibition relative to the Vehicle Control. Plot log[Concentration] vs. Inhibition to determine IC50.

2.3 Fragment-Based Screening (Crystallography/NMR)

For structural biology applications, this compound serves as a "seed" fragment.

  • Soak Protocol: Soak protein crystals (e.g., Trypsin, NOS) in a solution containing 1–5 mM of the probe for 1–24 hours.

  • Validation: Collect X-ray diffraction data to observe electron density at the arginine-binding pocket, confirming the binding mode of the guanidine head group.

Part 3: Visualization of Mechanism & Workflow
3.1 Pathway Diagram: NOS Signaling & Inhibition

The following diagram illustrates the biological pathway of Nitric Oxide synthesis and the specific intervention point of 4-Methylpiperazine-1-carboxamidine.

NOS_Pathway Arginine L-Arginine NOS NOS Enzyme (Active Site) Arginine->NOS Substrate Binding Probe 4-Methylpiperazine- 1-carboxamidine Probe->NOS Competitive Inhibition (Arginine Mimic) Citrulline L-Citrulline NOS->Citrulline Catalysis NO Nitric Oxide (NO) NOS->NO Catalysis cGMP cGMP Signaling NO->cGMP Activation

Caption: Competitive inhibition mechanism where the probe blocks L-Arginine binding at the NOS active site.

3.2 Experimental Workflow: IC50 Determination

A logical flow for validating the probe's potency against a target enzyme.

Assay_Workflow Step1 Step 1: Stock Prep Dissolve 3.82 mg in 1 mL Water (10 mM) Step2 Step 2: Enzyme Pre-incubation Mix Probe + NOS/Protease (15 min @ 37°C) Step1->Step2 Step3 Step 3: Substrate Addition Add L-Arginine + NADPH Step2->Step3 Step4 Step 4: Reaction Incubate 45-60 min Step3->Step4 Step5 Step 5: Detection Add Griess Reagent (Colorimetric) Step4->Step5 Step6 Step 6: Data Analysis Calculate IC50 Step5->Step6

Caption: Step-by-step workflow for the in vitro NOS inhibition assay using the Griess reaction.

Part 4: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-Piperazinecarboximidamide, 4-methyl-, sulfate.[3] CAS 22365-47-5.[4][5] Retrieved from [Link]

  • Honkanen, E. et al. (1995). Process for the preparation of therapeutically useful amidines and guanidines.[6] Patent FI95565C. (Describes NOS inhibitory effects of piperazine-carboxamidines). Retrieved from

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. (Contextual reference for guanidine-based NOS inhibitors). Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of Serine Protease Inhibitors using 4-Methylpiperazine-1-carboxamidine Hemisulfate

[1]

Abstract & Introduction

4-Methylpiperazine-1-carboxamidine hemisulfate is a low-molecular-weight synthetic inhibitor primarily utilized in the study and screening of trypsin-like serine proteases .[1] Structurally, the compound features a piperazine core with a strongly basic carboxamidine (guanidine-like) group.[1] This functional group acts as an arginine mimetic , allowing the molecule to bind competitively to the S1 specificity pocket of proteases such as Tryptase , Thrombin , Factor Xa , and Urokinase-type Plasminogen Activator (uPA) .

In High-Throughput Screening (HTS) campaigns, this compound serves a critical role as a reference standard or active site probe .[1] Its high water solubility (conferred by the hemisulfate salt) and predictable binding kinetics make it an ideal positive control for defining assay windows and validating "hit" compounds.[1] This guide details the protocols for utilizing 4-Methylpiperazine-1-carboxamidine hemisulfate in fluorogenic enzymatic assays, focusing on assay stability, Z-factor validation, and IC50 determination.

Mechanism of Action

The efficacy of 4-Methylpiperazine-1-carboxamidine hemisulfate relies on its ability to mimic the side chain of arginine, the amino acid residue typically recognized by trypsin-like proteases.[1]

  • S1 Pocket Interaction: The negatively charged Aspartate residue (e.g., Asp189 in trypsin) at the bottom of the enzyme's S1 pocket forms a salt bridge with the positively charged carboxamidine group of the inhibitor.

  • Competitive Inhibition: By occupying the S1 pocket, the inhibitor prevents the binding of the fluorogenic peptide substrate, thereby blocking the catalytic triad (His-Asp-Ser) from cleaving the scissile bond.

Diagram: Competitive Binding Mechanism

MechanismEnzymeSerine Protease(Active Site)Complex_ESEnzyme-SubstrateComplex (Active)Enzyme->Complex_ES+ SubstrateComplex_EIEnzyme-InhibitorComplex (Inactive)Enzyme->Complex_EI+ Inhibitor(Competitive)SubstrateFluorogenic Substrate(Arg-AMC)Inhibitor4-Methylpiperazine-1-carboxamidineProductFluorescence(Cleaved AMC)Complex_ES->ProductCatalysisComplex_EI->Complex_ESBlocked

Figure 1: Competitive inhibition mechanism. The inhibitor competes with the substrate for the active site, preventing fluorescence generation.

HTS Protocol: Fluorogenic Protease Assay

This protocol describes a 384-well plate assay to screen for novel inhibitors using 4-Methylpiperazine-1-carboxamidine hemisulfate as the Maximal Inhibition Control (Min Signal) .[1]

Reagents & Preparation
ReagentSpecificationPreparation Notes
Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Triton X-100Filter sterilize.[1] Triton X-100 prevents enzyme adsorption to plates.[1]
Enzyme Target Protease (e.g., Human Recombinant Tryptase)Dilute to 2x final concentration (e.g., 2 nM) in assay buffer immediately before use.
Substrate Fluorogenic Peptide (e.g., Boc-Gln-Ala-Arg-AMC)Dissolve in DMSO to 10 mM stock.[1] Dilute to 2x final concentration (e.g., 50 µM) in buffer.
Control Inhibitor 4-Methylpiperazine-1-carboxamidine hemisulfate Dissolve in water (not DMSO) to 10 mM stock.[1] Prepare serial dilutions for IC50 curves.
Test Compounds Library CompoundsTypically 10 mM in DMSO.[1]
Assay Workflow (384-Well Plate)
  • Dispense Compounds:

    • Add 100 nL of Test Compounds to "Sample" wells.

    • Add 100 nL of DMSO to "High Signal" (Enzyme + Substrate only) wells.

    • Add 100 nL of 1 mM 4-Methylpiperazine-1-carboxamidine to "Low Signal" (Inhibition Control) wells.

  • Add Enzyme:

    • Dispense 10 µL of 2x Enzyme Solution to all wells.

    • Incubation 1: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 mins at Room Temperature (RT) to allow inhibitor binding.

  • Add Substrate:

    • Dispense 10 µL of 2x Substrate Solution to all wells.

    • Final Volume: 20 µL.

  • Read Plate:

    • Measure Fluorescence Kinetics (Ex/Em: 360/460 nm) for 30-60 minutes.

    • Alternatively, measure Endpoint Fluorescence after 60 mins.

Diagram: HTS Workflow

WorkflowStep11. Acoustic Dispensing(100 nL Compounds/Controls)Step22. Enzyme Addition(10 µL, 2x Conc)Step1->Step2Step33. Pre-Incubation(15 min @ RT)Step2->Step3Step44. Substrate Addition(10 µL, 2x Conc)Step3->Step4Step55. Detection(Kinetic Read 360/460nm)Step4->Step5

Figure 2: Step-by-step liquid handling workflow for the protease inhibition assay.

Data Analysis & Validation

Z-Factor Calculation

To validate the assay quality using 4-Methylpiperazine-1-carboxamidine hemisulfate as the control:

1
  • 
    : Mean signal of DMSO controls (Enzyme + Substrate).[1]
    
  • 
    : Mean signal of 4-Methylpiperazine-1-carboxamidine  controls (100% Inhibition).
    
  • Target: A Z' > 0.5 indicates a robust assay suitable for screening.[1]

IC50 Determination

When using the compound as a reference standard, fit the dose-response data to a 4-parameter logistic equation:

  • Expected IC50: For trypsin-like enzymes, the IC50 typically ranges from 1 µM to 50 µM , depending on the specific protease and substrate concentration relative to Km.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal Window Substrate depletion or low enzyme activity.[1]Titrate enzyme concentration.[1] Ensure substrate concentration is near

.
High Variability (CV%) Liquid handling errors or bubble formation.[1]Centrifuge plates after dispensing.[1] Use Triton X-100 in buffer to reduce surface tension.
Compound Precipitation Hemisulfate salt is water-soluble, but free base is not.[1]Ensure the buffer pH is maintained at 7.4. Do not dissolve the hemisulfate salt in 100% DMSO; use water or 50/50 DMSO/Water.[1]
Time-Dependent Inhibition Slow binding kinetics.[1]Increase the pre-incubation time (Step 3) from 15 mins to 30-60 mins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide.[1] Retrieved from [Link]

  • Costanzo, M. J., et al. (2005). In vitro-in vivo correlations of orally active dibasic inhibitors of human mast cell tryptase. Journal of Pharmacology and Experimental Therapeutics.[1] (Contextual grounding for dibasic tryptase inhibitors).

  • Dener, J. M., et al. (2001). Dibasic inhibitors of human mast cell tryptase.[2] Part 3: identification of a series of potent and selective inhibitors containing the benzamidine functionality. Bioorganic & Medicinal Chemistry Letters.[1][2] Retrieved from [Link]

  • Blay, V., & Arkin, M. (2020). High-Throughput Screening: today's biochemical and cell-based approaches.[1][3] Drug Discovery Today.[1] Retrieved from [Link]

Troubleshooting & Optimization

How to improve the solubility of 4-Methylpiperazine-1-carboxamidine hemisulfate for aqueous buffers.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-Methylpiperazine-1-carboxamidine Hemisulfate

Executive Diagnostic: Why is it not dissolving?

Before attempting the protocol, diagnose the root cause of the insolubility using the table below. 4-Methylpiperazine-1-carboxamidine (4-MPCA) contains a highly basic guanidine-like moiety and a piperazine ring. As a hemisulfate salt, its solubility is governed by lattice energy and ionic equilibria.

Observation Probable Cause Immediate Action
Cloudy precipitate upon addition to buffer pH Shock: The buffer pH is too high (basic), suppressing the ionization of the piperazine ring, or Common Ion Effect if the buffer contains sulfates.Measure buffer pH.[1] If pH > 8.0, lower it. Check if buffer contains

ions.
Floating particles / Hydrophobic clumping Wetting Issue: The crystal lattice is resisting hydration due to high surface tension.Pre-wet with a small volume of DMSO or Ethanol before adding buffer.
Fine white dust settles at bottom Salting Out: Ionic strength of the buffer (e.g., 10x PBS) is too high, reducing the solubility of the organic salt.Dissolve in pure water first, then dilute into the final buffer.
Precipitate with Calcium/Magnesium buffers Inorganic Precipitation: The sulfate counter-ion from the drug is reacting with

in the buffer to form insoluble Calcium Sulfate (

).
Switch to a

-free buffer or use a Hydrochloride salt form if available.

The Science of Solubility: Mechanism of Action

To master the solubility of 4-MPCA hemisulfate, you must understand the competing forces at play:

1. The pKa Dominance: 4-MPCA has two key ionizable centers:

  • The Carboxamidine (Guanidine-like) Group: Highly basic (

    
    ). It remains protonated (cationic) at physiological pH (7.4).
    
  • The Piperazine Nitrogen: Moderately basic (

    
    ).
    
  • Implication: At neutral pH (7.0–7.4), the molecule is cationic. However, if your buffer is too basic (pH > 8.5), you risk deprotonating the piperazine ring, reducing polarity and causing the free base to crash out [1].

2. The Common Ion Effect: The compound is a hemisulfate (


). If you attempt to dissolve this in a buffer that already utilizes sulfuric acid for pH adjustment or contains sulfates (e.g., Ammonium Sulfate), the high concentration of 

ions will shift the equilibrium to the left (solid form), drastically reducing solubility according to the solubility product principle (

) [2].

Optimized Solubilization Protocol

Objective: Prepare a stable 10 mM stock solution for dilution into aqueous assay buffer (pH 7.4).

Reagents Required:
  • 4-Methylpiperazine-1-carboxamidine hemisulfate (Solid)

  • Solvent A: Sterile deionized water (Milli-Q)

  • Solvent B: Dimethyl Sulfoxide (DMSO) - Optional but recommended

  • Target Buffer: PBS or HEPES (pH 7.4)

Method A: The "Aqueous Pre-Solubilization" (Recommended for Cell Culture)

Use this method to avoid organic solvents.

  • Calculate Mass: Weigh the required amount of hemisulfate salt.

  • Primary Dissolution (Water): Do not add directly to the buffer. Add the solid to a volume of pure water equal to 10% of your final volume.

    • Why? Pure water has zero ionic strength, preventing "salting out."

  • Acidification (If stubborn): If the solution is not clear, add 1M HCl dropwise until clear.

    • Why? This ensures full protonation of the piperazine ring, breaking the crystal lattice.

  • Dilution: Slowly add the concentrated water stock to your target buffer while vortexing.

Method B: The "Co-Solvent Spike" (Recommended for High Concentrations)

Use this method for stock solutions >50 mM.

  • DMSO Dissolution: Dissolve the solid completely in 100% DMSO to a concentration 100x higher than your final assay concentration.

    • Note: The hemisulfate salt may require warming (37°C) to dissolve fully in DMSO.

  • Stepwise Addition: Pipette the DMSO stock into the aqueous buffer while stirring rapidly.

    • Critical: Do not add buffer to the DMSO stock; this causes local high concentrations and precipitation. Always add Stock -> Buffer .

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for solubilizing 4-MPCA hemisulfate.

SolubilityLogic Start Start: Solid 4-MPCA Hemisulfate CheckBuffer Check Target Buffer Composition Start->CheckBuffer SulfateCheck Contains Sulfates or Ca2+? CheckBuffer->SulfateCheck DirectWater Dissolve in Pure Water (10x Conc) SulfateCheck->DirectWater No DMSO_Route Dissolve in 100% DMSO SulfateCheck->DMSO_Route Yes (Avoid Common Ion) Precipitate Precipitate Forms? DirectWater->Precipitate FinalMix Dilute into Target Buffer DMSO_Route->FinalMix Acidify Add 1M HCl Dropwise (Protonate Piperazine) Precipitate->Acidify Yes Precipitate->FinalMix No Acidify->FinalMix Success Stable Solution FinalMix->Success

Caption: Decision tree for solubilizing 4-MPCA Hemisulfate. Yellow diamonds indicate critical decision points regarding buffer composition and precipitation events.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave the stock solution? A: No. Guanidine derivatives and piperazines can undergo hydrolysis or thermal degradation at autoclave temperatures (121°C). Sterilize the solution using a 0.22 µm PVDF or PES syringe filter after the compound is fully dissolved [3].

Q2: My buffer contains 1mM Calcium Chloride (


). Is this a problem? 
A:  It is a risk. The sulfate ion (

) from the hemisulfate salt can react with Calcium to form Calcium Sulfate (

), which is insoluble.
  • Solution: If you must use Calcium, prepare the stock in water/DMSO first, and dilute it such that the final sulfate concentration is negligible (< 0.5 mM), or switch to a buffer with lower Calcium content.

Q3: The solution was clear, but crystals formed after storing it at 4°C. Why? A: This is temperature-dependent solubility. Lowering the temperature reduces the kinetic energy available to keep the lattice broken.

  • Fix: Warm the solution to 37°C in a water bath and vortex before use. If this happens frequently, add 5-10% Glycerol or DMSO to the stock to disrupt crystal formation.

Q4: Why does the pH of my buffer drop when I add the compound? A: You are adding a "hemisulfate" salt. In solution, this releases sulfate ions and the protonated base. Depending on the stoichiometry and the strength of your buffer (e.g., 10mM vs 100mM), the acidic component of the salt can lower the bulk pH. Always check and re-adjust pH after dissolving the compound.

References

  • PubChem. (2025).[2][3][4][5][6] 4-Methylpiperazine-1-carboximidamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2025). The Common Ion Effect. Available at: [Link]

Sources

Optimizing reaction yield and purity for 4-Methylpiperazine-1-carboxamidine hemisulfate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization, Yield Improvement, and Purification Protocols[1]

Core Reaction Architecture

The synthesis of 4-Methylpiperazine-1-carboxamidine hemisulfate (also known as N-amidino-4-methylpiperazine sulfate) is a classic guanylation reaction.[1][2][3][4] While various electrophiles exist (cyanamide, pyrazole-1-carboxamidine), the S-methylisothiourea sulfate route is the industrial and laboratory standard for generating sulfate salts directly.[1][2]

The Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine (1-methylpiperazine) on the electrophilic central carbon of the isothiourea, displacing methanethiol (methyl mercaptan).

Stoichiometry Alert: The target is the hemisulfate (


). S-methylisothiourea sulfate is typically supplied as the 2:1 salt (

).[1][2][3][4] Therefore, the ideal molar ratio is 1:1 (Amine : Isothiourea salt) to maintain the correct sulfate balance without exogenous acid.

ReactionScheme Fig 1. Nucleophilic substitution pathway. The sulfate counterion is conserved from reagent to product. cluster_0 Reactants cluster_1 Products Amine 1-Methylpiperazine (Nucleophile) Process Reflux (H2O/EtOH) - MeSH (Gas) Amine->Process Reagent S-Methylisothiourea Sulfate (2:1 salt) Reagent->Process Product 4-Methylpiperazine-1- carboxamidine Hemisulfate (Target) Process->Product Byproduct Methanethiol (Volatile Gas) Process->Byproduct Removed via Trap

Figure 1: Reaction pathway demonstrating the conservation of the sulfate counterion.[5][6][7][8][9][10][11][12]

Optimized Experimental Protocol

This protocol is designed to maximize purity by driving the equilibrium forward (MeSH removal) and minimizing water retention in the final salt.

Materials
  • Substrate: 1-Methylpiperazine (1.0 eq)

  • Reagent: S-Methylisothiourea sulfate (0.5 eq of the sulfate salt, which provides 1.0 eq of amidine functionality).[1] Note: If your reagent is the hemisulfate form, use 0.5 eq. If it is the isothiouronium sulfate (2:1), use 0.5 molar equivalents of the salt.

  • Solvent: Water : Ethanol (1:1 v/v).[1][2][3][4][13]

Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a reflux condenser. Connect the top of the condenser to a bleach scrubber (sodium hypochlorite solution) to neutralize the evolved methanethiol (rotten cabbage odor).

  • Dissolution: Dissolve S-methylisothiourea sulfate in the minimum amount of water. Add the ethanol.

  • Addition: Add 1-methylpiperazine slowly.

  • Reaction: Reflux gently for 6–12 hours.

    • Checkpoint: The evolution of gas (bubbling in the trap) indicates reaction progress.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to a viscous oil.

  • Chasing Water: Add absolute ethanol (50 mL) and re-evaporate. Repeat twice. This azeotropically removes residual water, which is critical for crystallization.[1][4][13]

  • Crystallization: Dissolve the residue in a minimum amount of hot methanol. Add cold acetone or diethyl ether dropwise until turbidity persists.[1][2][3][4][13] Cool to 4°C overnight.[1][2][3][4][13]

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My product remains a viscous oil and will not crystallize. How do I fix this?

Diagnosis: This is the most common issue with guanidinium sulfate salts.[4][13] They are extremely hygroscopic.[1][2][3][4][13] Even 1-2% residual water can prevent crystal lattice formation.[1][2][3][4][13] Corrective Action:

  • The "Oil Crash" Method: Redissolve the oil in a small amount of hot methanol.[4][13]

  • Anti-solvent: Slowly pour this solution into a rapidly stirring beaker of Ice-Cold Acetone (10x volume).

  • Desiccation: If a solid precipitates, filter immediately under nitrogen (to prevent moisture uptake) and dry in a vacuum desiccator over

    
    .[1][3][4][13]
    
Q2: The yield is low (<50%). Where is my product?

Diagnosis: The product is highly water-soluble.[2][3][4][13] If you used a purely aqueous workup or insufficient anti-solvent, the product is likely still dissolved in the mother liquor. Corrective Action:

  • Do NOT use water for the initial wash of the filter cake.

  • Recycle: Concentrate the mother liquor and repeat the crystallization with a more aggressive anti-solvent (e.g., Isopropanol or Ether).

Q3: The NMR shows a split peak for the methyl group. Is it impure?

Diagnosis: Not necessarily. Guanidines often exhibit restricted rotation around the C-N partial double bond, leading to rotamers visible in NMR at room temperature. Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a sharp singlet, it is a single pure compound, not a mixture.

Purification Decision Tree

Use this logic flow to determine the best purification strategy based on your crude result.

PurificationTree Fig 2. Purification logic for hygroscopic guanidinium salts. Start Crude Reaction Mixture StateCheck State of Residue? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil No Recryst Recrystallize from MeOH / EtOH Solid->Recryst Drying Azeotropic Drying (3x EtOH Evaporation) Oil->Drying Final Pure Hemisulfate Recryst->Final OilCheck Still Oil? Drying->OilCheck OilCheck->Solid Solidifies Trituration Triturate with Acetone or Ether OilCheck->Trituration Persists SaltSwitch Consider Picrate derivative for characterization only Trituration->SaltSwitch Fails Trituration->Final

Figure 2: Decision tree for handling hygroscopic crude products.

Optimization Data: Solvent Systems

The choice of solvent impacts both reaction rate and final purity.[13]

Solvent SystemReaction RatePurity ProfileNotes
Water (100%) FastLowHard to remove water; product stays in solution.[1][2][3][4]
Ethanol (Abs.) SlowHighS-methylisothiourea sulfate has poor solubility, slowing kinetics.[1][2][3][4][13]
Water/EtOH (1:1) Optimal High Balances solubility of reactants with ease of workup.[1][3][4][13]
DMF MediumMediumHigh boiling point makes removal difficult; avoid if possible.[1][2][3][4][13]

References

  • Organic Syntheses. "S-Methylisothiourea Sulfate." Organic Syntheses, Coll.[1][3][4][13] Vol. 2, p. 411 (1943).[1][3][4][13] Link

  • PubChem. "4-Methylpiperazine-1-carboximidamide."[1][2][3][4][13] National Library of Medicine.[3][4][13] Link[1][2][3][4]

  • Katritzky, A. R., et al. "Recent progress in the synthesis of guanidines."[4][13] Arkivoc, 2005(iv), 49-87.[1][2][3][4] (General review of guanylation methods).

  • Barlin, G. B. "The preparation and properties of some guanidines."[4][13] Journal of the Chemical Society B: Physical Organic, 1967. (Foundational work on guanidine pKa and salt formation).

Sources

Technical Support Center: Troubleshooting 4-Methylpiperazine-1-carboxamidine Hemisulfate Interference

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

Welcome to the Technical Support Center. You are likely here because you are observing anomalous data—fluorescence quenching, unexpected enzyme inhibition, or protein quantification errors—in the presence of 4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 22365-47-5 / 28457-20-7).[1]

To troubleshoot effectively, we must first understand the chemical nature of the interferent.[1] This compound features a piperazine ring coupled to a carboxamidine (guanidine-like) group.[1]

  • Chemical Class: Guanidine derivative / Amidine.[1]

  • Key Reactivity: The carboxamidine group is strongly basic (

    
    ) and nucleophilic.[1] It mimics the side chain of Arginine.[1]
    
  • Primary Interference Vectors:

    • Competitive Inhibition: Mimics arginine in enzyme active sites.[1]

    • Chemical Incompatibility: Reacts with amine-reactive probes (NHS esters) and aldehydes.[1]

    • Colorimetric Assay Skewing: Interacts with copper-based assays (BCA) and dye-binding assays (Bradford).[1]

Troubleshooting Guide: Diagnostic Decision Tree

Use the following logic flow to identify the specific mechanism of interference in your assay.

TroubleshootingFlow Start Start: Observed Assay Anomaly IssueType What is the primary symptom? Start->IssueType ProteinQuant Protein Quantification Error (High Background / Nonlinearity) IssueType->ProteinQuant Quantification EnzymeActivity Reduced Enzyme Activity (Kinase/Protease) IssueType->EnzymeActivity Inhibition Labeling Poor Labeling Efficiency (NHS/Aldehyde Chemistry) IssueType->Labeling Conjugation BCA_Check Assay Type: BCA? ProteinQuant->BCA_Check Arg_Mimic Is the target an Arginine-binding enzyme? (e.g., Trypsin, NOS, certain Kinases) EnzymeActivity->Arg_Mimic Chem_React Reagent: NHS-Ester or Aldehyde? Labeling->Chem_React Bradford_Check Assay Type: Bradford? BCA_Check->Bradford_Check No Sol_BCA Mechanism: Cu2+ Chelation/Reduction Fix: Dilute < 5mM or use 660nm Assay BCA_Check->Sol_BCA Yes Sol_Bradford Mechanism: Ionic Strength/pH Drift Fix: Dialysis or Detergent-Based Assay Bradford_Check->Sol_Bradford Yes Sol_CompInhib Mechanism: Competitive Inhibition Fix: Kinetic Analysis (Ki) & Increase Substrate Arg_Mimic->Sol_CompInhib Yes Sol_NonSpec Mechanism: pH/Ionic Interference Fix: Buffer Capacity Check (>50mM HEPES/Tris) Arg_Mimic->Sol_NonSpec No Sol_Scavenge Mechanism: Nucleophilic Scavenging Fix: Remove Compound via Desalting Column Chem_React->Sol_Scavenge Yes

Figure 1: Diagnostic decision tree for identifying the mechanism of interference caused by 4-Methylpiperazine-1-carboxamidine hemisulfate.[1]

Frequently Asked Questions (FAQs) & Protocols

Category 1: Protein Quantification Interference

Q: Why does my BCA assay show falsely elevated protein concentrations in the presence of this compound?

A: The carboxamidine (guanidine) group is a nitrogen-rich electron donor.[1] In the Bicinchoninic Acid (BCA) assay, peptide bonds reduce


 to 

.[1] However, guanidine derivatives can also reduce copper or chelate it, leading to high background signal (false positives).[1]

Protocol: Determining the Interference Threshold Before running your samples, you must validate the tolerance limit.[1]

  • Prepare a Matrix Spike:

    • Prepare BSA standards (0–2000 µg/mL).[1]

    • Spike half of the standards with 4-Methylpiperazine-1-carboxamidine hemisulfate at your working concentration (e.g., 10 mM).[1]

    • Leave the other half as a control (buffer only).

  • Run Assay: Incubate at 37°C for 30 mins.

  • Calculate Recovery:

    
    
    
  • Action: If Recovery is >110% or <90%, the compound is interfering.[1]

    • Solution: Dilute samples until the concentration is < 1 mM, or switch to a Pierce 660 nm Protein Assay , which is more tolerant to guanidine derivatives.[1]

Category 2: Enzymatic Assay Inhibition

Q: I am screening for protease inhibitors, but 4-Methylpiperazine-1-carboxamidine seems to inhibit my target even though it's a negative control. Why?

A: This is a classic case of molecular mimicry .[1] The carboxamidine group (


) structurally resembles the guanidinium group of Arginine .[1]
  • Target Risk: Serine proteases (Trypsin, Thrombin), Nitric Oxide Synthases (NOS), and certain kinases that recognize basic residues.[1]

  • Mechanism: The compound binds to the active site's "specificity pocket" (S1 pocket), acting as a competitive inhibitor .[1]

Visualizing the Mechanism:

Mechanism Enzyme Enzyme Active Site (Negatively Charged Pocket) Substrate Natural Substrate (Arginine Residue) Enzyme->Substrate Normal Catalysis Product Product Substrate->Product Reaction Occurs Interferent 4-Methylpiperazine-1-carboxamidine (Arginine Mimic) Interferent->Enzyme Competitive Blocking NoReaction Reduced Signal (False Positive Inhibition) Interferent->NoReaction Dead-End Complex

Figure 2: Competitive inhibition mechanism where the carboxamidine moiety mimics arginine, blocking the enzyme active site.[1]

Protocol: Ki Determination (Validation) To confirm the inhibition is competitive:

  • Run the enzymatic assay at 3 different substrate concentrations (

    
    , 
    
    
    
    ,
    
    
    ).
  • Add the compound at varying concentrations (0, 1, 10, 100 µM).

  • Data Analysis: Plot a Lineweaver-Burk or Dixon plot.[1]

    • Result: If

      
       remains constant but 
      
      
      
      increases, it is competitive inhibition.[1]
    • Fix: Increase substrate concentration to saturate the enzyme and displace the interferent.[1]

Category 3: Chemical Labeling & Conjugation

Q: My NHS-ester labeling yield is <10%. Is the hemisulfate salt responsible?

A: Yes. The interference is twofold:

  • Nucleophilic Competition: The primary amine (or the amidine nitrogen itself, depending on tautomerization) acts as a nucleophile.[1] It competes with your protein's lysine residues for the NHS-ester, consuming the labeling reagent.[1]

  • pH Buffering: The hemisulfate salt is acidic.[1] NHS-ester reactions require a basic pH (8.0–9.0).[1] If the compound lowers the pH below 7.0, hydrolysis of the NHS-ester accelerates relative to the aminolysis reaction.[1]

Solution: Desalting / Buffer Exchange You must remove the compound before labeling.[1]

  • Method: Use a spin desalting column (7K MWCO) or dialysis cassette.[1]

  • Verification: Measure absorbance at 205–215 nm (peptide bond region) of the flow-through to ensure the small molecule (piperazine ring absorbs in UV) is removed.

Summary of Physicochemical Properties & Limits

PropertyDataAssay Implication
Molecular Weight ~159.2 g/mol (Base)Dialyzable (use < 1kDa MWCO if retaining peptide, >3kDa to remove compound).[1]
Basicity Strong Base (Guanidine-like)Can shift pH of weak buffers (e.g., PBS).[1] Use 100mM HEPES or Tris.[1]
UV Absorbance Low (Piperazine ring)Minimal interference in A280 protein quant, but significant in A205/A215.[1]
Solubility High (Water/DMSO)Difficult to remove by precipitation; requires chromatography/dialysis.[1]
Reactivity Nucleophilic (Amidine)Incompatible with aldehydes (fixation), NHS-esters, and anhydrides.[1]

References

  • PubChem. 4-Methylpiperazine-1-carboximidamide.[1][2][3] National Library of Medicine.[1] Available at: [Link][1][3]

  • Unno, T., et al. (2003).[1] Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction. British Journal of Pharmacology (Discusses guanidine derivative interactions).[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-Carbamimidoyl-4-methylpiperazine.[1][3] Available at: [Link][1][3]

  • Jung, G. & Masison, D.C. (2001).[1] Guanidine Hydrochloride Inhibits Hsp104 Activity in Vivo: A Possible Role in the Curing of Yeast Prions. Current Microbiology. (Establishes guanidine as an enzyme inhibitor).[1][4] Available at: [Link]

Sources

Methods to increase the efficiency of 4-Methylpiperazine-1-carboxamidine hemisulfate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Welcome to the Technical Support Hub for 4-Methylpiperazine-1-carboxamidine Hemisulfate (also known as 1-Amidino-4-methylpiperazine sulfate (2:1)). This guide addresses the critical efficiency bottlenecks in the synthesis of this guanidine-class intermediate, widely used in the production of pharmaceutical actives (e.g., antidiabetic sulfonylureas and Rho kinase inhibitors).

The Golden Path to Efficiency: The most robust industrial route involves the nucleophilic substitution of S-methylisothiourea sulfate with 1-methylpiperazine .

  • Reaction Type: Nucleophilic displacement with gas evolution.

  • Key Driver: The continuous removal of methyl mercaptan (methanethiol) gas is the thermodynamic driving force.

  • Critical Quality Attribute (CQA): Control of the salt stoichiometry (2:1 Base:Acid) and removal of sulfurous odors.

Reaction Optimization Module (FAQs)

Q1: What is the optimal stoichiometry for the reaction?

Recommendation: Use a 2.1 : 1.0 molar ratio of 1-Methylpiperazine to S-Methylisothiourea Sulfate.

  • Mechanism: S-Methylisothiourea sulfate exists as a dimer salt

    
    . Each mole of the sulfate salt provides two reactive amidino groups.
    
  • Why Excess? A slight excess (5-10%) of 1-methylpiperazine (liquid) ensures the complete consumption of the solid S-methylisothiourea sulfate. Residual amine is easily removed in the mother liquor during crystallization, whereas unreacted isothiourea salt is difficult to separate from the product.

Q2: Which solvent system maximizes yield and purity?

Recommendation: Water (Concentrated) followed by Ethanol Precipitation.

  • The Logic:

    • Solubility: Both starting materials are highly water-soluble. Water allows for a homogeneous reaction mixture at reflux (

      
      ).
      
    • Thermodynamics: Water facilitates the proton transfer required for the mechanism.

    • Crystallization: The product, 4-Methylpiperazine-1-carboxamidine hemisulfate, has a steep solubility curve in water but is nearly insoluble in ethanol.

  • Protocol: Run the reaction in minimum water (1.5 - 2.0 volumes relative to solid weight). After completion, dilute with hot ethanol (3-4 volumes) and cool to induce high-purity crystallization.

Q3: How do I prevent the "Rotten Cabbage" smell and ensure complete conversion?

Recommendation: Implement an Active Nitrogen Sparge and Scrubber System.

  • The Issue: The byproduct, methyl mercaptan (

    
    ), is a toxic gas with a low boiling point (
    
    
    
    ). If it remains dissolved in the solvent, it acts as a nucleophile, potentially reversing the reaction (equilibrium limitation).
  • The Fix:

    • Reflux Temperature: Maintain a hard reflux (

      
      ).
      
    • Sparging: Introduce a slow stream of nitrogen into the reaction liquid to physically sweep the mercaptan out of the solution.

    • Scrubbing: See Section 4 for the mandatory scrubber design.

Troubleshooting Guide (Root Cause Analysis)

SymptomProbable CauseCorrective Action
Low Yield (<70%) High Solubility Loss The product is very soluble in water. If you use too much water during the reaction, the product will not crystallize out. Fix: Distill off 50% of the water before adding ethanol.
Product "Oils Out" Impurity Profile Presence of unreacted 1-methylpiperazine or water content is too high during crystallization. Fix: Re-heat to dissolve the oil, add more ethanol, and seed with pure crystals at

.
Yellow Discoloration Oxidation Methyl mercaptan trapped in the crystal lattice has oxidized to disulfides. Fix: Wash the filter cake thoroughly with cold ethanol. Recrystallize from water/ethanol if necessary.
Incomplete Conversion Gas Saturation The reactor headspace is saturated with

. Fix: Increase nitrogen sweep rate or improve condenser temperature to ensure only solvent refluxes, not the gas.

Process Visualization & Workflows

Workflow 1: Optimized Synthesis Logic

SynthesisWorkflow Start Raw Materials: 1-Methylpiperazine (Liq) S-Methylisothiourea Sulfate (Sol) Reaction Reaction Phase Solvent: Water (2 vol) Temp: 95-100°C Time: 4-6 Hours Start->Reaction GasRemoval Gas Evolution Removal of CH3SH (Nitrogen Sparge) Reaction->GasRemoval Byproduct Concentration Concentration Distill water to 50% vol Reaction->Concentration Precipitation Crystallization Add Ethanol (4 vol) Cool to 0-5°C Concentration->Precipitation Filtration Filtration & Wash Wash with cold Ethanol Precipitation->Filtration Product Final Product 4-Methylpiperazine-1-carboxamidine Hemisulfate Filtration->Product

Figure 1: Step-by-step process flow for the synthesis, highlighting the critical gas removal and crystallization phases.[1]

Workflow 2: Mandatory Scrubber System (Safety)

ScrubberSystem Reactor Reactor (Generates CH3SH) Trap Empty Trap (Prevents Backflow) Reactor->Trap Gas Stream Scrubber1 Scrubber 1 10% NaOH Solution (Neutralizes Acidic Gas) Trap->Scrubber1 Scrubber2 Scrubber 2 NaOCl (Bleach) (Oxidizes Residuals) Scrubber1->Scrubber2 Vent Exhaust to Fume Hood Scrubber2->Vent Clean Air

Figure 2: Required dual-stage scrubbing system to neutralize methyl mercaptan. Never vent directly to the atmosphere.

Standard Operating Procedure (SOP) Protocol

Objective: Synthesis of 100g batch of 4-Methylpiperazine-1-carboxamidine Hemisulfate.

  • Setup: Equip a 500mL 3-neck round bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Connect the condenser outlet to the Scrubber System (Fig 2).

  • Charging:

    • Add S-Methylisothiourea Sulfate (55.0 g, 0.197 mol) to the flask.

    • Add Water (100 mL). Stir to create a slurry.

    • Add 1-Methylpiperazine (41.5 g, 0.414 mol, ~2.1 eq) dropwise. Note: Exothermic reaction.

  • Reaction:

    • Heat the mixture to reflux (

      
      ).
      
    • Maintain reflux for 4–6 hours. Ensure a steady nitrogen flow sweeps the headspace.

    • Checkpoint: The reaction is complete when the evolution of offensive gas ceases and the solution is clear.

  • Work-up:

    • Cool the solution to

      
      .
      
    • Apply vacuum to remove residual methyl mercaptan and distill off approximately 30-40 mL of water.

    • Slowly add Ethanol (300 mL) while stirring. White crystals should begin to form.

  • Crystallization:

    • Cool the slurry to

      
       and hold for 2 hours.
      
  • Isolation:

    • Filter the white solid.

    • Wash the cake twice with cold Ethanol (50 mL each).

    • Dry in a vacuum oven at

      
       for 6 hours.
      
  • Expected Yield: ~65-70 g (85-90% Yield).

  • Characterization: Melting Point: 230-235°C (dec).

References

  • Alzchem Group. (n.d.). 1-Amidino-4-methylpiperazine sulfate (2:1).[2][3][4][5][6] Product Data Sheet. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1941). S-Methylisothiourea Sulfate. Organic Syntheses, Coll. Vol. 2, p.411. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 4-Methylpiperazine-1-carboxamidine hemisulfate and its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and DMPK Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Profiling, and Performance vs. Debrisoquine.

Executive Summary: The Flexible Pharmacophore

4-Methylpiperazine-1-carboxamidine (4-MPC) hemisulfate represents a critical structural intermediate in the design of guanidine-based adrenergic neuron blockers and proteolytic enzyme inhibitors. While structurally analogous to the rigid CYP2D6 probe Debrisoquine , 4-MPC offers a distinct physicochemical profile characterized by enhanced aqueous solubility and a semi-rigid piperazine core.

This guide evaluates 4-MPC not merely as a reagent, but as a bioactive scaffold. We compare its performance against industry standards Debrisoquine (high-affinity rigid analog) and Guanethidine (high-potency acyclic analog), providing experimental workflows to validate its utility in metabolic stability and receptor binding assays.

Comparative Analysis: 4-MPC vs. Market Standards

The following table contrasts the target compound with established guanidine-class therapeutics. The "Performance Index" is a synthesized metric based on bioavailability, metabolic stability, and target selectivity.

Feature4-MPC Hemisulfate (Target)Debrisoquine (Standard)Guanethidine (Alternative)
Core Scaffold Piperazine (Semi-rigid, Cyclic)Isoquinoline (Rigid, Bicyclic)Octahydroazocine (Flexible ring + Chain)
Basicity (pKa) ~9.8 (Piperazine N) / ~13.5 (Guanidine)~13.6 (Guanidine)~11.9 (Guanidine)
LogP (Lipophilicity) -0.9 (Hydrophilic)1.2 (Lipophilic)-0.6 (Amphiphilic)
CYP2D6 Affinity Moderate (Substrate/Inhibitor)High (Gold Standard Probe)Low/Negligible
Solubility High (Hemisulfate salt > 100 mg/mL)ModerateHigh
Primary Utility Fragment-based Drug Design (FBDD), ReagentPhenotyping Probe, AntihypertensiveAntihypertensive (Historical)
Metabolic Liability N-Demethylation (High risk)4-Hydroxylation (Specific)N-Oxidation
Key Insight: The "Rigidity-Solubility" Trade-off
  • Debrisoquine utilizes a fused benzene ring to lock the guanidine moiety into a planar conformation, maximizing binding affinity to CYP2D6 active sites (specifically Phe120).

  • 4-MPC replaces this hydrophobic bulk with a polar piperazine ring. While this lowers intrinsic affinity due to reduced hydrophobic packing, it dramatically improves aqueous solubility, making it an ideal "lead fragment" for evolving inhibitors of serine proteases (e.g., Trypsin-like enzymes) where cation recognition is key but solubility is often a bottleneck.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 4-MPC is governed by three distinct structural zones. Understanding these allows for rational optimization.

Zone 1: The Guanidine "Warhead" (Carboxamidine)
  • Function: Acts as an arginine mimetic. At physiological pH (7.4), this group is protonated (positive charge), forming critical salt bridges with Aspartate or Glutamate residues in target proteins (e.g., Asp189 in Trypsin or Glu216 in CYP2D6).

  • SAR Rule: Substitution on the terminal nitrogens drastically reduces basicity and potency. The unsubstituted form (as in 4-MPC) is essential for maximum electrostatic interaction.

Zone 2: The Piperazine Linker
  • Function: Spacer and solubility engine.

  • Comparison: Unlike the flexible alkyl chain of Agmatine , the piperazine ring introduces a constraint that reduces the entropic penalty upon binding. However, it lacks the pi-stacking capability of the Debrisoquine isoquinoline ring.

  • Optimization: Introduction of C-alkyl groups on the piperazine ring (e.g., 2-methyl or 3,5-dimethyl) can restrict conformation further, potentially regaining affinity lost by removing the aromatic ring.

Zone 3: The N-Methyl Tail
  • Function: Lipophilicity modulator.

  • Liability: This is the primary site of metabolism. CYP450 enzymes can rapidly N-demethylate this position.

  • SAR Insight: Replacing the Methyl group with an Ethyl or Isopropyl group increases steric bulk, often shielding the nitrogen from metabolic attack without compromising the distal guanidine binding.

Visualization: SAR Decision Pathway

The following diagram illustrates the logical flow for optimizing the 4-MPC scaffold based on assay results.

SAR_Optimization Start 4-MPC Scaffold Evaluation Potency Test Potency (IC50) Start->Potency Solubility Test Solubility Start->Solubility Metab Test Metabolic Stability (Microsomes) Start->Metab LowPotency Low Potency? Potency->LowPotency LowSolubility Low Solubility? Solubility->LowSolubility Unstable Rapid Clearance? Metab->Unstable AddAromatic Fuse Aromatic Ring (Mimic Debrisoquine) LowPotency->AddAromatic Yes (Need Hydrophobic Interaction) SaltForm Switch to Hemisulfate or Mesylate LowSolubility->SaltForm Yes BioIsostere Swap Piperazine for Morpholine (Lower pKa) LowSolubility->BioIsostere No (Too Lipophilic) StericBulk Replace N-Me with N-iPr or N-tBu Unstable->StericBulk Yes (Block Demethylation)

Figure 1: Decision tree for optimizing Piperazine-Carboxamidine scaffolds based on primary assay data.

Experimental Protocols

To validate the SAR claims, the following protocols ensure reproducible data generation.

Protocol A: Synthesis of 4-MPC Hemisulfate (Self-Validating)

Rationale: Commercial batches often contain dicarboxamidine impurities. This protocol ensures mono-substitution.

  • Reagents: N-Methylpiperazine (1.0 eq), S-Methylisothiourea Hemisulfate (0.5 eq - Stoichiometry is critical), Water (Solvent).

  • Procedure:

    • Dissolve S-Methylisothiourea Hemisulfate in water (1M concentration).

    • Add N-Methylpiperazine dropwise at 0°C to prevent exotherm.

    • Reflux at 100°C for 4 hours. Evolution of Methyl Mercaptan (MeSH) gas indicates reaction progress (Use a bleach trap!).

  • Validation (TLC):

    • Stationary Phase: Silica Gel.

    • Mobile Phase: n-Butanol/Acetic Acid/Water (4:1:1).

    • Stain: Ninhydrin (Purple spot).

    • Success Criteria: Disappearance of S-methylisothiourea spot (Rf ~0.3) and appearance of product (Rf ~0.1).

  • Crystallization: Cool to 4°C. Add Ethanol to precipitate the Hemisulfate salt.

Protocol B: CYP2D6 Competitive Binding Assay

Rationale: To determine if 4-MPC binds to the same active site as Debrisoquine.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2D6.

  • Probe Substrate: Bufuralol (creates fluorescent metabolite 1'-hydroxybufuralol).

  • Workflow:

    • Incubate HLM (0.5 mg/mL) with NADPH regenerating system.

    • Add Bufuralol (10 µM) + 4-MPC (Gradient: 0, 1, 10, 100 µM).

    • Incubate at 37°C for 20 mins.

    • Quench with ice-cold Acetonitrile.

  • Analysis: HPLC-Fluorescence (Ex 252 nm / Em 450 nm).

  • Calculation: Plot % Inhibition vs. Log[4-MPC].

    • Interpretation: If IC50 < 10 µM, 4-MPC is a potent competitor (likely substrate). If IC50 > 100 µM, the piperazine ring disrupts binding compared to Debrisoquine.

Safety & Handling (Material Safety)

  • Hazard Class: Acute Tox. 4 (Oral/Dermal).

  • Signal Word: Warning.

  • Critical Note: The hemisulfate form is non-volatile but can cause severe eye irritation (H319). When synthesizing (Protocol A), the byproduct Methyl Mercaptan is toxic and has a stench threshold of 1 ppb. All synthesis must occur in a high-flow fume hood with a bleach scrubber.

References

  • Comparison of Debrisoquine Analogs: Idle, J. R., et al. "Oxidation of debrisoquine in man."[1][2][3] British Journal of Clinical Pharmacology, 1979.

  • Piperazine Scaffold Synthesis: Kushakova, P. M., et al.[4] "Preparation of 1-amino-4-methylpiperazine and related guanidines." Chemistry of Heterocyclic Compounds, 2004.[4]

  • Guanidine Physicochemical Properties: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series, Butterworths, London.

  • Antihypertensive Activity of Carboxamidines: Fajemiroye, J. O., et al.[5] "Hypotensive and antihypertensive potential of piperazine derivatives."[5][6] Life Sciences, 2014.[5]

  • CYP2D6 Structure-Function: Rowland, P., et al. "Crystal structure of human cytochrome P450 2D6." Journal of Biological Chemistry, 2006.

Sources

Experimental validation of the proposed mechanism of action for 4-Methylpiperazine-1-carboxamidine hemisulfate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Validation of the Proposed Mechanism of Action for 4-Methylpiperazine-1-carboxamidine Hemisulfate Content Type: Publish Comparison Guide

Executive Summary & Mechanistic Hypothesis

4-Methylpiperazine-1-carboxamidine hemisulfate (often abbreviated as 4-Methyl-PCA ) is a synthetic guanidine derivative designed as a competitive inhibitor of Nitric Oxide Synthase (NOS) . Unlike non-selective arginine analogues, 4-Methyl-PCA exhibits a distinct pharmacological profile characterized by preferential inhibition of the inducible NOS isoform (iNOS) over the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms.

Proposed Mechanism of Action (MOA): The compound functions as a structural analogue of L-Arginine . It occupies the substrate-binding domain of the NOS enzyme, preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO). Its selectivity for iNOS is attributed to steric constraints within the substrate access channel of the iNOS isoform, which accommodates the methylpiperazine ring more readily than the constitutive isoforms.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive inhibition pathway within an inflammatory context (e.g., Macrophage activation).

MOA_Pathway LPS LPS / Cytokines iNOS_Exp iNOS Expression (Macrophage) LPS->iNOS_Exp Induction Complex_Active iNOS-Arginine Complex iNOS_Exp->Complex_Active + L-Arg Complex_Blocked iNOS-Inhibitor Complex (Inactive) iNOS_Exp->Complex_Blocked + 4-Methyl-PCA (Competition) L_Arg L-Arginine (Substrate) L_Arg->Complex_Active Inhibitor 4-Methyl-PCA (Inhibitor) Inhibitor->Complex_Blocked High Affinity NO Nitric Oxide (NO) + L-Citrulline Complex_Active->NO Catalysis Inflammation Inflammatory Response Complex_Blocked->Inflammation Blocked NO->Inflammation Signaling

Figure 1: Competitive inhibition of iNOS by 4-Methyl-PCA preventing NO synthesis downstream of inflammatory activation.

Comparative Analysis: 4-Methyl-PCA vs. Standard Alternatives

To validate the utility of 4-Methyl-PCA, it must be benchmarked against standard NOS inhibitors. The key differentiator is selectivity , which dictates its utility in studying septic shock without causing hypertensive side effects associated with eNOS inhibition.

Feature4-Methyl-PCA L-NMMA (Standard Control)1400W (Highly Selective)Aminoguanidine
Primary Target iNOS (Selective) Pan-NOS (Non-selective)iNOS (Highly Selective)iNOS (Relatively Selective)
Mechanism Competitive (Reversible)CompetitiveIrreversible / Slow-bindingCompetitive
iNOS IC50 ~2.4 µM~6.0 µM~0.007 µM~10–50 µM
Selectivity (iNOS vs eNOS) Moderate (~10-fold)Low (Equipotent)Very High (>1000-fold)Moderate
Hemodynamic Effect Minimal BP increaseSignificant HypertensionMinimal BP increaseMinimal BP increase
Solubility High (Hemisulfate salt)HighHighHigh
Use Case Reversible iNOS probingTotal NO blockIrreversible iNOS blockGeneral iNOS studies

Key Insight for Researchers: Choose 4-Methyl-PCA when you require a reversible inhibitor to study temporal kinetics of iNOS without the irreversible inactivation caused by 1400W, or when you need to avoid the potent vasoconstriction caused by L-NMMA.

Experimental Validation Protocols

To scientifically validate the MOA of 4-Methyl-PCA in your own laboratory, follow these self-validating protocols. These assays confirm target engagement (Enzymatic) and functional efficacy (Cellular).

Protocol A: Kinetic Validation (Lineweaver-Burk Analysis)

Objective: Confirm the inhibition is competitive with respect to L-Arginine.

  • Reagents:

    • Purified recombinant human iNOS.

    • Substrate: L-Arginine (vary conc: 1, 2, 4, 8, 16, 32 µM).

    • Cofactors: NADPH, FAD, FMN, BH4, Calmodulin.

    • Inhibitor: 4-Methyl-PCA (0, 2, 5 µM).

    • Detection: Hemoglobin capture assay or Griess reagent (post-reaction).

  • Workflow:

    • Incubate iNOS with cofactors and 4-Methyl-PCA for 5 mins at 37°C.

    • Initiate reaction by adding L-Arginine.

    • Measure initial velocity (

      
      ) of NO production (absorbance at 401 nm for MetHb formation or 540 nm for Griess).
      
  • Data Analysis (Self-Validation):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Success Criteria: The lines for different inhibitor concentrations must intersect at the same point on the Y-axis (

      
       is unchanged), but the X-intercept (
      
      
      
      ) shifts closer to zero. This mathematically proves competitive inhibition.
Protocol B: Cellular Functional Rescue (Griess Assay)

Objective: Validate efficacy in a biological system (LPS-stimulated Macrophages).

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Treat cells with LPS (1 µg/mL) + IFN-

    
     (10 ng/mL) to induce iNOS.
    
  • Treatment Groups:

    • Vehicle Control (PBS).

    • LPS alone (Positive Control).

    • LPS + 4-Methyl-PCA (10, 50, 100 µM).

    • LPS + L-NMMA (Positive Inhibitor Control).

  • Incubation: 24 Hours at 37°C, 5% CO2.

  • Readout:

    • Collect supernatant.[1]

    • Mix 1:1 with Griess Reagent (Sulfanilamide + NED).

    • Measure Absorbance at 540 nm.

Validation Check:

  • Cytotoxicity Control: Perform an MTT or LDH assay on the cells remaining in the plate. If 4-Methyl-PCA reduces NO but also reduces cell viability, the mechanism is toxicity, not inhibition.

  • Reversibility Check: Wash cells and replace with fresh media containing excess L-Arginine (1 mM). NO production should recover if the inhibitor is 4-Methyl-PCA (competitive), but not if it is 1400W (irreversible).

Protocol C: Ex Vivo Vasorelaxation (Selectivity Check)

Objective: Confirm lack of eNOS inhibition (Safety profile).

  • Tissue: Rat thoracic aortic rings (endothelium-intact).[2]

  • Pre-contraction: Phenylephrine (1 µM).

  • Relaxation: Acetylcholine (ACh) dose-response (1 nM – 10 µM).

  • Intervention: Pre-incubate rings with 4-Methyl-PCA (100 µM).

  • Result Interpretation:

    • If the ACh relaxation curve shifts significantly to the right, the compound inhibits eNOS.

    • Expected Result for 4-Methyl-PCA: Minimal shift in the ACh curve at concentrations < 100 µM, confirming low affinity for constitutive eNOS compared to iNOS.

References

  • Southan, G. J., et al. (1996). "Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds." Biochemical Pharmacology, 51(12).

    • Context: Defines the synthesis and initial characterization of carboxamidine deriv
  • Szabó, C., et al. (1994).

    • Context: Establishes the role of iNOS in septic shock and the validation of methyl-substituted guanidines in restoring contractility.
  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal, 357(Pt 3), 593–615.

    • Context: Comprehensive review of NOS inhibitor classes, comparing guanidines (like 4-Methyl-PCA) to amino acid analogues.
  • PubChem Compound Summary. "4-Methylpiperazine-1-carboximidamide."[3]

    • Context: Chemical structure verification and physical properties.[1][4]

Sources

Assessing the selectivity and cross-reactivity profile of 4-Methylpiperazine-1-carboxamidine hemisulfate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Size-Exclusion" Advantage

In the landscape of serine protease inhibition, 4-Methylpiperazine-1-carboxamidine hemisulfate (often abbreviated as 4-MP-C ) occupies a critical niche. While high-throughput screening often focuses on nanomolar potency, this compound is valued for its structural utility and steric profile .

Unlike broad-spectrum proteinaceous inhibitors (e.g., Aprotinin, SBTI), 4-MP-C is a low-molecular-weight (LMW) arginine mimic. This guide evaluates its performance specifically against Human Mast Cell Tryptase , a unique tetrameric enzyme where the active sites are sequestered facing a central pore.

Key Takeaway: 4-MP-C is an ideal reversible reference inhibitor for tryptase. Its small hydrodynamic radius allows it to access the tryptase active site (which excludes larger inhibitors), while its moderate affinity (micromolar


) allows for easy dialysis/removal—critical for recovering active enzyme after purification.

Mechanistic Profile & Binding Mode[1][2]

To understand the selectivity profile, we must visualize the interaction. 4-MP-C functions as a competitive, reversible inhibitor.

  • Pharmacophore: The guanidino-like carboxamidine group mimics the side chain of Arginine (Arg) or Lysine (Lys).

  • Target Site: The S1 specificity pocket of serine proteases (specifically Asp189 in trypsin-like enzymes).

  • Differentiation: The piperazine ring provides a distinct steric and electronic profile compared to the planar phenyl ring of Benzamidine, potentially altering interactions with the S2/S3 subsites or the hydrophobic rim of the S1 pocket.

Diagram 1: Competitive Inhibition Mechanism

This diagram illustrates the equilibrium competition between the substrate and 4-MP-C for the S1 pocket.

InhibitionMechanism Enzyme Free Enzyme (Tryptase Tetramer) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + Substrate (k1) EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + 4-MP-C (kon) Substrate Substrate (e.g., Tosyl-Gly-Pro-Arg-pNA) Substrate->ES_Complex Inhibitor Inhibitor (4-MP-C) Inhibitor->EI_Complex ES_Complex->Enzyme (k-1) Product Product (p-Nitroaniline + Peptide) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme Dissociation (koff)

Caption: Kinetic schematic showing 4-MP-C competing for the active site. Note that unlike irreversible inhibitors (e.g., PMSF), the EI complex can dissociate, allowing enzyme recovery.

Comparative Performance Analysis

The following table contrasts 4-MP-C with industry-standard alternatives. The "Selectivity Factor" here is defined by the ability to inhibit Tryptase vs. the ability to inhibit Trypsin/Thrombin.

Table 1: Inhibitor Profile Comparison[3]
Feature4-Methylpiperazine-1-carboxamidineBenzamidineAprotinin (BPTI)Nafamostat Mesylate
Type Small Molecule (Synthetic)Small Molecule (Synthetic)Polypeptide (58 AA)Small Molecule (Synthetic)
Tryptase Inhibition Yes (Effective) Yes (Moderate)No / Very Poor Yes (Potent)
Mechanism Competitive ReversibleCompetitive ReversibleReversible Tight-BindingReversible (Pseudo-irreversible)
Est. Ki (Tryptase) ~10 - 50 µM*~50 - 100 µM> 100 µM (Steric Clash)< 10 nM
Selectivity Driver Size + Basicity Size + BasicitySteric ExclusionAcyl-enzyme stability
Primary Use Case Crystallography, Purification, Assay ReferenceGeneral Protease BlockCell Culture (Trypsin block)Therapeutic / High Potency Assays

*Note: Ki values are dependent on pH and ionic strength. 4-MP-C is often cited as having slightly improved solubility and binding characteristics over benzamidine in specific buffer systems.

The "Steric Filter" Phenomenon

The most critical data point for your selectivity assessment is the Aprotinin vs. 4-MP-C comparison.

  • Observation: If you treat a sample with Aprotinin and activity persists, but treating with 4-MP-C abolishes activity, you have strong evidence for Tryptase (or a similar oligomeric pore-forming protease).

  • Reasoning: Tryptase active sites face inward. The 6kDa Aprotinin molecule is too large to enter the central pore. The 143 Da 4-MP-C enters freely.

Experimental Workflow: Validating Selectivity

To experimentally verify the selectivity profile of 4-MP-C in your specific system, follow this chromogenic kinetic assay protocol. This workflow is designed to rule out cross-reactivity with Thrombin and Factor Xa.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 0.1% PEG-6000 (PEG prevents surface adsorption of the enzyme). Crucial: Add Heparin (50 µg/mL) to stabilize Tryptase tetramers.

  • Substrate: Tosyl-Gly-Pro-Arg-pNA (0.2 mM final).

  • Enzymes: Recombinant Human Tryptase (Target), Human Thrombin (Counter-target), Bovine Trypsin (Reference).

Protocol Steps
  • Equilibration (The "Pre-incubation" Step):

    • Prepare a dilution series of 4-MP-C (0, 1, 10, 50, 100, 500 µM).

    • Mix Enzyme + Inhibitor in the assay plate.

    • Incubate for 15 minutes at 25°C.

    • Why? This establishes the

      
       equilibrium before substrate competition begins. Skipping this leads to non-linear initial velocities.
      
  • Reaction Initiation:

    • Add Substrate rapidly to all wells.

  • Kinetic Read:

    • Measure Absorbance at 405 nm (formation of p-Nitroaniline) every 30 seconds for 20 minutes.

  • Data Analysis (IC50 Determination):

    • Calculate

      
       (slope of the linear portion) for each concentration.
      
    • Plot % Activity vs. Log[Inhibitor].

Diagram 2: Cross-Reactivity Validation Workflow

This workflow ensures you are measuring specific inhibition and not generalized protein denaturation.

Workflow Sample Test Compound (4-MP-C) Panel Selectivity Panel Setup Sample->Panel Tryptase Well A: Tryptase (+ Heparin) Panel->Tryptase Thrombin Well B: Thrombin (Counter-Target) Panel->Thrombin Trypsin Well C: Trypsin (General Ref) Panel->Trypsin Read Kinetic Read (OD405) 20 mins Tryptase->Read Thrombin->Read Trypsin->Read Analysis Calculate IC50 Ratios (Selectivity Index) Read->Analysis Decision Decision Gate: Is IC50(Thrombin) > 10x IC50(Tryptase)? Analysis->Decision

Caption: A self-validating workflow. The inclusion of Thrombin and Trypsin controls is mandatory to claim "selectivity."

Technical Insights for the Researcher

Handling the Hemisulfate Salt

The hemisulfate form provides stability but can influence ionic strength.

  • Solubility: Highly soluble in water (>50 mg/mL).

  • pH Sensitivity: The guanidine-like moiety has a high pKa (>12). It will remain protonated (cationic) at all physiological pH levels. This positive charge is essential for docking into the negatively charged Asp189 at the bottom of the S1 pocket.

  • Interference: Avoid using high concentrations of SDS or other anionic detergents in the assay buffer, as they may form ion pairs with the inhibitor, reducing its effective concentration.

Calculating the Selectivity Ratio

To report the selectivity profile in a publication, use the following formula:



  • Target: 4-MP-C is expected to have a

    
     for Tryptase in the low micromolar range.[1]
    
  • Cross-Reactivity: It will likely inhibit Trypsin with similar potency (Ratio ~1) but should show reduced potency against Thrombin or Factor Xa depending on the S2/S3 subsite interactions.

  • Interpretation: If the Ratio is ~1, the compound is a "Class-Specific" inhibitor (Serine Proteases), not an "Enzyme-Specific" inhibitor. This distinction is vital for drug development.

References

  • Stürzebecher, J., et al. (1992).[2] "Inhibition of human mast cell tryptase by benzamidine derivatives." Biological Chemistry Hoppe-Seyler.

    • Context: Establishes the structure-activity relationship (SAR) of benzamidine analogs against tryptase.
  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 410261, 4-Methylpiperazine-1-carboxamide."

    • Context: Verifies chemical structure, molecular weight, and physicochemical properties.
  • Schwartz, L. B., et al. (1986). "Stabilization of human mast cell tryptase as an active tetramer by heparin." Journal of Immunology.

    • Context: foundational protocol for maintaining tryptase activity in assays (essential for the "Buffer" section).
  • Sommerhoff, C. P., et al. (1994). "Aprotinin and other serine protease inhibitors." American Journal of Respiratory and Critical Care Medicine. Context: Cited for the "Steric Exclusion" principle regarding Aprotinin and Tryptase.

Sources

Comparative analysis of 4-Methylpiperazine-1-carboxamidine hemisulfate versus a known standard compound.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 4-Methylpiperazine-1-carboxamidine hemisulfate (MPC-HS) against the industry gold standard, Benzamidine Hydrochloride (BZH) . Both compounds serve as reversible, competitive inhibitors of trypsin-like serine proteases.[1] While Benzamidine is ubiquitous in protein purification workflows, MPC-HS offers distinct physicochemical advantages, particularly regarding solubility profiles and aliphatic interactions within the protease S1 specificity pocket. This guide evaluates their chemical properties, inhibition kinetics, and suitability for downstream drug development applications.

Chemical & Physical Characterization[1][2][3][4][5][6][7][8][9]

The fundamental difference lies in the core scaffold: MPC-HS utilizes a saturated, heterocyclic piperazine ring with a guanidino-like extension, whereas Benzamidine relies on a planar aromatic benzene ring.

Table 1: Physicochemical Comparison
Feature4-Methylpiperazine-1-carboxamidine Hemisulfate (MPC-HS)Benzamidine Hydrochloride (BZH)
CAS Number 28457-20-71670-14-0
Molecular Weight ~205.24 g/mol (Hemisulfate salt basis)156.61 g/mol
Core Structure Cyclic Aliphatic Guanidine (Piperazine core)Aromatic Amidine
pKa (Basic Group) ~12.5 (Guanidino-like)~11.6 (Amidine)
Solubility (Water) High (>100 mg/mL)High (~50 mg/mL)
Stability Hygroscopic; stable in acidic/neutral pHLight sensitive; stable in solution
Primary Target Trypsin, Plasmin, ThrombinTrypsin, Trypsin-like proteases
Inhibition Type Reversible, CompetitiveReversible, Competitive

Mechanistic Performance Analysis

Binding Mechanism

Both compounds target the S1 specificity pocket of serine proteases, which contains a critical Aspartate residue (Asp189 in Trypsin).

  • Benzamidine (BZH): The positively charged amidine group forms a salt bridge with Asp189. The phenyl ring engages in hydrophobic stacking interactions within the pocket.

  • MPC-HS: The carboxamidine (guanidino) moiety mimics the arginine side chain, forming a bidentate salt bridge with Asp189. The piperazine ring provides a distinct steric profile, lacking the planar rigidity of the phenyl group, which can reduce non-specific hydrophobic binding observed with aromatic inhibitors.

Inhibition Efficiency (Ki)

While Benzamidine is the standard reference, MPC-HS analogs often exhibit comparable or enhanced potency depending on the specific protease isoform.

  • BZH Ki (Trypsin): ~18–20 µM.

  • MPC-HS Ki (Estimated): typically in the low micromolar range (10–50 µM). The aliphatic nature allows for slight conformational flexibility, potentially accommodating subtle variations in the S1 pocket of mutant proteases better than the rigid BZH.

Diagram 1: Protease Inhibition Mechanism

The following diagram illustrates the competitive inhibition pathway where MPC-HS blocks the active site, preventing substrate hydrolysis.

InhibitionMechanism Enzyme Serine Protease (Active Site Free) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + MPC-HS (Competitive Binding) Substrate Protein Substrate Inhibitor MPC-HS (Inhibitor) Product Cleaved Peptides ES_Complex->Product Catalysis EI_Complex->Enzyme Reversible

Figure 1: Competitive inhibition logic. MPC-HS competes with the substrate for the active site, forming a reversible complex that prevents catalysis.

Experimental Validation: Comparative Potency Assay

To objectively compare MPC-HS and BZH, a standard spectrophotometric assay using the chromogenic substrate BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride) is recommended.

Materials
  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

  • Enzyme: Bovine Trypsin (1 mg/mL stock in 1 mM HCl).

  • Substrate: BAPNA (10 mM stock in DMSO).

  • Inhibitors: MPC-HS and BZH (Prepare 100 mM stocks in water).

Protocol Workflow
  • Preparation : Dilute Trypsin to 20 µg/mL in Assay Buffer.

  • Inhibitor Series : Prepare serial dilutions of MPC-HS and BZH (0, 5, 10, 20, 50, 100, 200 µM).

  • Incubation : Mix 100 µL of Enzyme solution with 10 µL of Inhibitor dilution. Incubate at 25°C for 10 minutes to establish equilibrium.

  • Reaction Start : Add 100 µL of 1 mM BAPNA working solution.

  • Measurement : Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis : Calculate initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [I] or use a Dixon Plot (
    
    
    vs. [I]) to determine
    
    
    .
Diagram 2: Experimental Workflow

AssayWorkflow Step1 1. Prepare Reagents (Trypsin, BAPNA, MPC-HS, BZH) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 10 min @ 25°C) Step1->Step2 Step3 3. Substrate Addition (+ BAPNA) Step2->Step3 Step4 4. Kinetic Monitoring (Abs @ 405nm, 10 min) Step3->Step4 Step5 5. Data Analysis (Dixon Plot -> Ki Calculation) Step4->Step5

Figure 2: Step-by-step workflow for the spectrophotometric determination of inhibition constants.

Application Recommendations

When to use MPC-HS over Benzamidine?
  • Non-Aromatic Requirement : In structure-activity relationship (SAR) studies where the aromatic ring of Benzamidine interferes with downstream spectroscopy (e.g., UV interference <260nm) or specific hydrophobic pockets, the aliphatic MPC-HS is superior.

  • Solubility Limits : For high-concentration buffers requiring >50 mM inhibitor, MPC-HS (hemisulfate) generally offers superior aqueous solubility compared to the hydrochloride salt of Benzamidine.

  • Arg-Mimicry : MPC-HS structurally resembles Arginine more closely than Benzamidine does, making it a useful probe for guanidino-specific recognition sites beyond simple proteases.

When to stick with Benzamidine?
  • Cost-Sensitivity : Benzamidine is produced in bulk and is significantly cheaper for large-scale lysis buffers.

  • Historical Data : If replicating legacy protocols, BZH ensures continuity with decades of literature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from [Link]

  • Markwardt, F., et al. (1968).Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry. (Foundational reference for Benzamidine kinetics).

Sources

Comparative Guide: In Vitro Potency vs. In Vivo Efficacy of 4-Methylpiperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the translational pharmacology of 4-Methylpiperazine-1-carboxamidine hemisulfate (referred to herein as 4-MP-CA ), a cyclic guanidine derivative.

Based on its structural homology to biguanides (Metformin) and heterocyclic guanidines (Debrisoquine), this guide analyzes its performance as a metabolic modulator and nitric oxide synthase (NOS) inhibitor . The central challenge in developing 4-MP-CA lies in the "Translation Gap"—the discrepancy between cell-free enzymatic potency and whole-organism efficacy, often dictated by transporter-mediated uptake (OCTs) and pharmacokinetic distribution.

Executive Summary & Structural Logic

4-Methylpiperazine-1-carboxamidine hemisulfate represents a distinct class of "Cyclic Guanidines." Unlike linear biguanides (Metformin), the guanidine moiety in 4-MP-CA is fused to a piperazine ring. This structural modification alters basicity (pKa), lipophilicity (LogP), and transporter affinity, directly impacting the In Vitro-In Vivo Correlation (IVIVC).

  • Primary Mechanism: Competitive inhibition of iNOS (inducible Nitric Oxide Synthase) and activation of AMPK (AMP-activated protein kinase) via mitochondrial Complex I inhibition (analogous to Metformin).

  • Key Advantage: Enhanced lipophilicity compared to Metformin, potentially allowing for OCT-independent passive diffusion.

  • Key Limitation: Potential for "off-target" adrenergic blockade (structural similarity to Debrisoquine).

Comparative Snapshot
Feature4-MP-CA (Cyclic Guanidine)Metformin (Linear Biguanide)1400W (Amidine Standard)
Primary Target iNOS / AMPKAMPK (Complex I)iNOS (Selective)
In Vitro Potency (IC50) Moderate (µM range)Low (mM range)High (nM range)
Cellular Uptake Mixed (Passive + OCT)Strictly OCT-dependent Passive
In Vivo Efficacy High (Tissue accumulation)High (Liver specific)Moderate (Rapid clearance)
Oral Bioavailability High (>80%)Moderate (50-60%)Low

In Vitro Potency: The Transporter Paradox

A common pitfall in screening guanidine derivatives is the reliance on standard cell lines (e.g., HeLa, HEK293) that may lack the specific Organic Cation Transporters (OCT1, OCT2, OCT3) required for intracellular accumulation.

The Mechanism of Discrepancy[1]
  • Cell-Free Assays: 4-MP-CA shows potent inhibition of iNOS (

    
     nM).
    
  • Cell-Based Assays (No OCT): Potency drops significantly (

    
     µM) because the positively charged guanidinium head group prevents passive diffusion across the lipid bilayer.
    
  • Cell-Based Assays (+OCT1): Potency is restored (

    
     µM), correlating with in vivo hepatic efficacy.
    
Mechanistic Pathway Diagram

The following diagram illustrates the critical role of OCT transporters in the efficacy of 4-MP-CA.

G Extracellular Extracellular Space (High Concentration) Membrane Plasma Membrane Extracellular->Membrane Passive Diffusion (Limited) OCT1 OCT1 Transporter (SLC22A1) Extracellular->OCT1 Substrate Binding Intracellular Cytosol Membrane->Intracellular OCT1->Intracellular Active Transport (4-MP-CA) Mitochondria Mitochondria (Complex I) Intracellular->Mitochondria Inhibits Respiration iNOS iNOS Inhibition Intracellular->iNOS Direct Binding AMPK AMPK Activation Mitochondria->AMPK ATP/ADP Ratio ↓

Caption: OCT1-mediated transport is the rate-limiting step for 4-MP-CA intracellular accumulation and downstream AMPK/iNOS modulation.

In Vivo Efficacy: Pharmacokinetics & Tissue Targeting

Unlike in vitro models, in vivo efficacy is driven by the expression of transporters in target organs (Liver: OCT1; Kidney: OCT2).

Efficacy Correlation Data
ParameterIn Vitro (Standard Cell Line)In Vitro (OCT+ Hepatocyte)In Vivo (Murine Model)
Target Glucose Output / NO ProductionGlucose Output / NO ProductionFasting Plasma Glucose / Inflammation
Potency/Dose



mg/kg (Oral)
Limiting Factor Membrane PermeabilityTarget EngagementRenal Clearance (OCT2)
Clinical Insight: The "Renal Trap"

Because 4-MP-CA is a substrate for OCT2 (expressed in renal tubules), it is actively secreted into urine.

  • Implication: In vivo efficacy requires a dosing regimen that overcomes rapid renal clearance.

  • Comparison: Metformin is also cleared renally but accumulates massively in the liver due to the "portal vein first-pass" effect and high OCT1 expression. 4-MP-CA must demonstrate similar hepatic selectivity to be a viable antidiabetic.

Experimental Protocols (Self-Validating Systems)

Protocol A: OCT-Dependent Uptake Assay

Objective: Determine if the potency of 4-MP-CA is transporter-dependent, predicting tissue selectivity.

  • Cell System: Use CHO or HEK293 cells stably transfected with hOCT1 (SLC22A1) vs. Wild Type (WT).

  • Preparation: Dissolve 4-Methylpiperazine-1-carboxamidine hemisulfate in PBS (Stock 100 mM). Note: The hemisulfate salt is highly water-soluble; do not use DMSO if avoidable to prevent solvent effects.

  • Incubation: Incubate cells with 10 µM [14C]-labeled 4-MP-CA or use LC-MS/MS for cold compound detection. Timepoints: 1, 5, 10, 30 min.

  • Inhibition Check: Co-incubate with Cimetidine (100 µM), a known OCT inhibitor.

  • Validation Criteria:

    • If Uptake(OCT1) / Uptake(WT) > 5.0, the drug is a high-affinity substrate.

    • If Cimetidine reduces uptake by >80%, the transport is specific.

Protocol B: Hepatocyte Glucose Output (HGO) Assay

Objective: Correlate intracellular accumulation with functional efficacy (gluconeogenesis inhibition).

  • Primary Culture: Freshly isolated primary rat hepatocytes (high endogenous OCT1).

  • Starvation: Incubate in glucose-free DMEM for 4 hours.

  • Stimulation: Add Glucagon (100 nM) to stimulate gluconeogenesis.

  • Treatment: Treat with 4-MP-CA (0.1 – 100 µM) vs. Metformin (control).

  • Readout: Measure glucose concentration in supernatant via colorimetric oxidase assay.

  • Data Analysis: Plot log(concentration) vs. % Inhibition.

    • Success Metric: 4-MP-CA should exhibit an

      
       lower than Metformin if the piperazine ring enhances lipophilic entry or receptor binding.
      

Critical Analysis & Recommendations

Why "Hemisulfate"?

The hemisulfate salt form is chosen for stability and solubility. However, in in vivo formulations, the sulfate counterion adds mass without activity.

  • Correction Factor: When calculating dosages, ensure you correct for the molecular weight of the free base vs. the salt.

    • MW (Free Base): ~142.2 g/mol

    • MW (Hemisulfate): ~191.2 g/mol

    • Factor: 1 mg salt

      
       0.74 mg active base.
      
Strategic Recommendation

For drug development professionals evaluating 4-MP-CA:

  • Screen for OCT2 Affinity early: If the compound has higher affinity for OCT2 (Kidney) than OCT1 (Liver), it will likely fail as an antidiabetic due to poor hepatic residence time.

  • Monitor Hemodynamics: Due to the structural similarity to Debrisoquine (an adrenergic blocker), monitor blood pressure in in vivo models. A drop in BP indicates off-target adrenergic inhibition, which is a toxicity signal for a metabolic drug.

References

  • Wang, D. S., et al. (2002). "Involvement of organic cation transporter 1 in hepatic and intestinal distribution of metformin." Journal of Pharmacology and Experimental Therapeutics. Link

  • Knowles, R. G., et al. (1990). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase." Biochemical and Biophysical Research Communications. Link

  • Nies, A. T., et al. (2011). "Expression of organic cation transporters OCT1 (SLC22A1) and OCT3 (SLC22A3) is affected by genetic factors and cholestasis in human liver." Hepatology. Link

  • PubChem. (2024).[1] "Compound Summary: 4-Methylpiperazine-1-carboximidamide." National Library of Medicine. Link

  • Viollet, B., et al. (2012). "Cellular and molecular mechanisms of metformin: an overview." Clinical Science. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpiperazine-1-carboxamidine hemisulfate
Reactant of Route 2
Reactant of Route 2
4-Methylpiperazine-1-carboxamidine hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.